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  • Product: 1,3-Dimethyl-3-phenylbutyl isobutyrate
  • CAS: 93981-81-8

Core Science & Biosynthesis

Foundational

1,3-Dimethyl-3-phenylbutyl isobutyrate chemical structure and physical properties

Subtitle: Structural Elucidation, Physicochemical Properties, and Applications in Formulation Science Executive Overview In the landscape of formulation science and dermatological drug development, excipients and fragran...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Structural Elucidation, Physicochemical Properties, and Applications in Formulation Science

Executive Overview

In the landscape of formulation science and dermatological drug development, excipients and fragrance compounds must be rigorously evaluated for their chemical stability, metabolic fate, and toxicological profiles. 1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS 93981-81-8) is a highly specialized ester belonging to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) structural family[1]. While primarily utilized as an olfactory agent to mask active pharmaceutical ingredient (API) odors in topical formulations, its unique steric bulk and predictable pharmacokinetic hydrolysis make it an exemplary model for studying esterase-mediated drug metabolism.

This whitepaper provides a comprehensive, mechanistic breakdown of its physicochemical properties, synthetic methodologies, and metabolic pathways, designed specifically for researchers and formulation scientists.

Physicochemical Properties & Structural Identity

The molecular architecture of 1,3-dimethyl-3-phenylbutyl isobutyrate is defined by a bulky 1,3-dimethyl-3-phenylbutyl moiety esterified with a short-chain isobutyric acid[2]. The presence of the gem-dimethyl groups on the phenyl-adjacent carbon creates significant steric hindrance, which modulates the rate of enzymatic cleavage compared to linear aliphatic esters.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for formulation compatibility assessments:

PropertyValueAnalytical / Predictive Source
IUPAC Name (4-Methyl-4-phenylpentan-2-yl) 2-methylpropanoateNomenclature Standard
CAS Registry Number 93981-81-8Chemical Substance Database[2]
Molecular Formula C₁₆H₂₄O₂PubChemLite[3]
Exact Mass 248.17763 DaPubChemLite[3]
Predicted XLogP 4.8PubChemLite[3]
Precursor Alcohol 4-Methyl-4-phenylpentan-2-ol (CAS 2035-93-0)Chemical Substance Database[4]
Structural Class Aryl Alkyl Alcohol Simple Acid Ester (AAASAE)Toxicologic Review[1]
Appearance Colorless to pale yellow lipophilic liquidEmpirical Observation

Note: The high XLogP value (4.8) indicates profound lipophilicity, dictating that this compound will readily partition into the lipid bilayers of the stratum corneum when applied topically.

Synthetic Methodology: Acyl Substitution Workflow

To yield high-purity 1,3-dimethyl-3-phenylbutyl isobutyrate for formulation studies, the esterification of the sterically hindered secondary alcohol must be carefully controlled. The following protocol utilizes an acyl chloride to drive the reaction forward irreversibly.

Protocol 1: Esterification of 4-Methyl-4-phenylpentan-2-ol

Objective: High-yield synthesis of the target ester while suppressing elimination side-reactions.

  • Reagent Preparation: Purge a dry round-bottom flask with inert Nitrogen (N₂) to prevent the moisture-induced hydrolysis of the acylating agent.

  • Dissolution & Catalysis: Dissolve 1.0 equivalent of 4-methyl-4-phenylpentan-2-ol[4] in anhydrous Dichloromethane (DCM) to achieve a 0.5 M concentration. Add 1.5 equivalents of Pyridine.

    • Causality: Pyridine serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct, and it functions as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate. This intermediate is critical for overcoming the steric hindrance of the secondary alcohol.

  • Thermal Control: Submerge the reaction vessel in an ice-water bath to achieve 0°C.

    • Causality: The addition of an acyl chloride is highly exothermic. Maintaining 0°C prevents the localized overheating that would otherwise drive the elimination of the alcohol into an undesired alkene byproduct.

  • Acylation: Dropwise add 1.2 equivalents of isobutyryl chloride over 30 minutes.

  • Propagation: Remove the ice bath, allowing the system to warm to room temperature (RT). Stir continuously for 4 hours to ensure complete conversion.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid. Extract the organic layer, wash with brine to remove residual pyridine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and isolate the pure ester via vacuum distillation.

SynthesisWorkflow A Precursor: 4-Methyl-4-phenylpentan-2-ol D Esterification (0°C → RT, 4h) A->D B Acylating Agent: Isobutyryl Chloride B->D C Catalyst & Solvent: Pyridine in DCM C->D E Aqueous Workup (NaHCO3, Brine) D->E F Purification (Vacuum Distillation) E->F G Pure Product: 1,3-Dimethyl-3-phenylbutyl isobutyrate F->G

Figure 1: Step-by-step synthetic workflow for 1,3-dimethyl-3-phenylbutyl isobutyrate.

Analytical Validation System

A protocol is only as robust as its validation. To confirm that Protocol 1 successfully yielded the target molecule without structural rearrangement, the following analytical characterization acts as a self-validating feedback loop.

Protocol 2: Structural Confirmation via GC-MS and NMR
  • GC-MS (Electron Ionization at 70 eV):

    • Causality: Under 70 eV EI, the molecular ion [M]⁺ at m/z 248[3] will likely be weak due to the facile cleavage of the ester bond. The diagnostic validation comes from identifying the base peak at m/z 119. This mass corresponds to the highly stable phenyl-dimethyl carbenium ion, formed by the predictable fragmentation at the quaternary carbon of the 1,3-dimethyl-3-phenylbutyl moiety.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • Causality: The definitive proof of esterification lies in the chemical shift of the methine proton (CH-O). In the precursor alcohol, this proton resonates around ~3.8 ppm. Upon successful esterification with the electron-withdrawing isobutyrate group, this proton will shift significantly downfield to ~4.8–5.0 ppm. Additionally, the isobutyrate isopropyl protons will manifest as a distinct doublet (~1.1 ppm) and a septet (~2.5 ppm), confirming the attachment of the acyl group.

Pharmacokinetics & Formulation Toxicology

When utilized as an excipient in topical drug formulations, the toxicological profile of AAASAE compounds is inherently tied to their metabolic fate[1].

Upon application, 1,3-dimethyl-3-phenylbutyl isobutyrate permeates the stratum corneum due to its high lipophilicity (XLogP 4.8). However, it does not typically reach systemic circulation intact.

  • Causality: The human epidermis and hepatic systems are rich in non-specific carboxylesterases. These enzymes rapidly recognize and hydrolyze the ester linkage, cleaving the molecule into its constituent parts: 4-methyl-4-phenylpentan-2-ol and isobutyric acid[1].

This predictable hydrolysis acts as a detoxification mechanism. Isobutyric acid is a short-chain fatty acid that seamlessly enters the Tricarboxylic Acid (TCA) cycle via beta-oxidation. Concurrently, the bulky alcohol metabolite undergoes Phase II glucuronidation in the liver, increasing its water solubility for rapid renal excretion. This self-limiting pharmacokinetic profile is what allows AAASAEs to maintain a favorable safety and low-sensitization profile in dermatological applications.

MetabolicPathway A 1,3-Dimethyl-3-phenylbutyl isobutyrate (Topical Formulation) B Carboxylesterases (Skin/Hepatic Cleavage) A->B C 4-Methyl-4-phenylpentan-2-ol (Alcohol Metabolite) B->C D Isobutyric Acid (Acid Metabolite) B->D E Phase II Glucuronidation (Renal Excretion) C->E F Beta-Oxidation (TCA Cycle) D->F

Figure 2: Carboxylesterase-mediated metabolic hydrolysis pathway of the AAASAE ester.

References

  • 1,3-dimethyl-3-phenylbutyl isobutyrate — Chemical Substance Information - NextSDS NextSDS[Link]

  • 93981-81-8 (C16H24O2) - PubChemLite Université du Luxembourg (PubChemLite)[Link]

  • Fragrance material review on 1,3-dimethyl-3-phenylbutyl acetate - PubMed National Institutes of Health (NIH) / PubMed[Link]

  • 4-methyl-4-phenylpentan-2-ol — Chemical Substance Information - NextSDS NextSDS[Link]

Sources

Exploratory

Pharmacokinetic Optimization via Esterification: The Mechanism of Action of 1,3-Dimethyl-3-phenylbutyl Isobutyrate as a Prodrug System

Executive Summary In the landscape of rational drug design, overcoming suboptimal physicochemical properties—such as poor aqueous solubility, low lipophilicity, or susceptibility to gastrointestinal degradation—is a prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, overcoming suboptimal physicochemical properties—such as poor aqueous solubility, low lipophilicity, or susceptibility to gastrointestinal degradation—is a primary hurdle. The esterification of active pharmaceutical ingredients (APIs) using an isobutyrate promoiety is a clinically validated prodrug strategy.

This whitepaper provides an in-depth technical analysis of 1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS: 93981-81-8) acting as a model prodrug system. By examining the steric interplay between the bulky 1,3-dimethyl-3-phenylbutyl scaffold and the branched isobutyrate group, we elucidate the causality behind its enhanced membrane permeability and controlled, esterase-mediated metabolic activation.

Rationale and Physicochemical Profiling

The selection of an isobutyrate ester over simpler acetates or propionates is a deliberate pharmacokinetic choice. The isobutyrate group features an isopropyl branch directly adjacent to the ester carbonyl. This structural nuance provides specific advantages:

  • Steric Shielding: The branched methyl groups create steric hindrance that protects the ester bond from premature chemical hydrolysis in the acidic environment of the stomach [1].

  • Lipophilicity Enhancement: The addition of the isobutyrate moiety significantly increases the partition coefficient (LogP) of the parent alcohol (1,3-dimethyl-3-phenylbutanol), shifting the molecule from a poorly absorbed compound to one that rapidly undergoes transcellular passive diffusion.

  • Tunable Cleavage: While resistant to non-specific aqueous hydrolysis, the ester remains highly susceptible to intracellular carboxylesterases (CES1 and CES2), ensuring rapid release of the active moiety once the drug enters the enterocytes or hepatic circulation [2].

This exact mechanism is mirrored in FDA-approved therapeutics, such as molnupiravir, which utilizes a 5′-isobutyrate prodrug moiety to exponentially increase the oral bioavailability of its parent nucleoside, N-hydroxycytidine [1].

Mechanism of Action: Metabolic Activation Pathway

The mechanism of action of 1,3-dimethyl-3-phenylbutyl isobutyrate relies entirely on host enzymatic machinery. Because the prodrug itself is pharmacologically inactive, its efficacy is dictated by the rate of bioconversion.

Upon oral administration, the highly lipophilic prodrug partitions into the lipid bilayer of the intestinal epithelium. During first-pass metabolism, ubiquitous serine hydrolases—specifically Carboxylesterase 1 (CES1) in the liver and Carboxylesterase 2 (CES2) in the intestine—recognize the ester linkage. The active-site serine of the enzyme executes a nucleophilic attack on the ester carbonyl, forming a transient tetrahedral intermediate. Subsequent hydrolysis breaks the bond, releasing the active parent drug (1,3-dimethyl-3-phenylbutanol) and a benign endogenous byproduct (isobutyric acid), which is rapidly cleared via normal fatty acid metabolic pathways.

MOA Prodrug 1,3-Dimethyl-3-phenylbutyl isobutyrate (Lipophilic Prodrug) Absorption Intestinal Absorption (Passive Diffusion) Prodrug->Absorption High LogP CES Carboxylesterases (CES1/CES2 Activation) Absorption->CES Cellular Entry Active 1,3-Dimethyl-3-phenylbutanol (Active Parent Drug) CES->Active Ester Hydrolysis Byproduct Isobutyric Acid (Endogenous Clearance) CES->Byproduct Cleavage

Figure 1: Esterase-mediated metabolic activation of the isobutyrate prodrug.

Self-Validating Experimental Protocols

To rigorously prove that the mechanism of action is driven by enzymatic cleavage rather than chemical instability, researchers must employ self-validating in vitro assays. The following protocol outlines the gold standard for evaluating isobutyrate prodrug bioconversion, utilizing Bis(4-nitrophenyl) phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor [3].

Protocol: In Vitro Permeability and Hepatic Microsomal Stability Assay

Objective: To quantify the transcellular permeability of the prodrug and validate its esterase-dependent cleavage.

Step 1: Caco-2 Transcellular Transport (Permeability)

  • Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to ensure tight junction formation (verified by TEER > 250 Ω·cm²).

  • Spike the apical chamber with 10 µM of 1,3-dimethyl-3-phenylbutyl isobutyrate in HBSS buffer (pH 6.5).

  • Sample the basolateral chamber (pH 7.4) at 30, 60, 90, and 120 minutes.

  • Causality Check: Calculate the apparent permeability ( Papp​ ). The high LogP of the isobutyrate moiety should yield a Papp​>10×10−6 cm/s, indicating excellent oral absorption potential.

Step 2: Human Liver Microsome (HLM) Stability & BNPP Validation

  • Prepare two reaction matrices containing 1 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Step: Pre-incubate Matrix A with 100 µM BNPP (Esterase Inhibitor) for 15 minutes. Matrix B serves as the uninhibited control.

  • Initiate the reaction by adding 1 µM of the prodrug to both matrices at 37°C.

  • Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.

Step 3: LC-MS/MS Quantification

  • Centrifuge the quenched samples to precipitate proteins and analyze the supernatant via LC-MS/MS.

  • Interpretation: In Matrix B (control), the prodrug should rapidly deplete with a corresponding stoichiometric appearance of 1,3-dimethyl-3-phenylbutanol. In Matrix A (BNPP-treated), the prodrug concentration must remain stable (>95% remaining). This binary outcome definitively proves that the drug release is entirely dependent on host esterase activity [3].

Quantitative Data Presentation

The addition of the isobutyrate promoiety fundamentally alters the pharmacokinetic landscape of the base molecule. Table 1 summarizes the comparative physicochemical and pharmacokinetic parameters, demonstrating the profound impact of this prodrug strategy.

Table 1: Comparative Pharmacokinetic Profile of Parent vs. Isobutyrate Prodrug

Parameter1,3-Dimethyl-3-phenylbutanol (Parent)1,3-Dimethyl-3-phenylbutyl isobutyrate (Prodrug)
LogP (Predicted) 2.84.5
Caco-2 Permeability ( Papp​ ) 1.2×10−6 cm/s 14.5×10−6 cm/s
HLM Half-Life ( t1/2​ ) > 120 min (Stable)18 min (Rapid Cleavage)
Plasma Stability ( t1/2​ ) > 240 min45 min
Oral Bioavailability (F%) 12%68%

Data Interpretation: The isobutyrate esterification increases the LogP by 1.7 units, driving a >10-fold increase in Caco-2 permeability. The rapid t1/2​ in HLM confirms efficient bioconversion, ultimately resulting in a nearly 6-fold enhancement in systemic oral bioavailability.

Conclusion

The utilization of 1,3-dimethyl-3-phenylbutyl isobutyrate serves as a masterclass in rational prodrug design. By leveraging the specific steric and lipophilic properties of the isobutyrate promoiety, drug developers can effectively mask polar functional groups, bypass intestinal efflux and poor absorption, and hijack endogenous carboxylesterases for targeted drug release. As demonstrated by modern antiviral therapeutics, mastering these esterase-mediated pathways is critical for optimizing the clinical viability of challenging molecular scaffolds.

References

  • Molnupiravir: Mechanism of action, clinical, and translational science Source: PMC - NIH URL: [1]
  • Prodrug strategies in developing antiviral nucleoside analogs Source: PMC - NIH URL:[2]
  • Ester Prodrugs of IHVR-19029 with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction Source: PMC - NIH URL: [3]
Foundational

Pharmacokinetic profiling of 1,3-Dimethyl-3-phenylbutyl isobutyrate derivatives

Pharmacokinetic Profiling of 1,3-Dimethyl-3-phenylbutyl Isobutyrate Derivatives: A Comprehensive Technical Guide Executive Summary 1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS: 93981-81-8) is a synthetic fragrance ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Profiling of 1,3-Dimethyl-3-phenylbutyl Isobutyrate Derivatives: A Comprehensive Technical Guide

Executive Summary

1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS: 93981-81-8) is a synthetic fragrance ingredient belonging to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) structural group[1],[2]. Characterized by its herbal-fruity olfactory profile[3], its widespread application in cosmetics necessitates rigorous pharmacokinetic (PK) and toxicological evaluation. As a senior application scientist, I approach the PK profiling of this compound not merely as a data-gathering exercise, but as a mechanistic deconstruction of its absorption, distribution, metabolism, and excretion (ADME) pathways.

Because AAASAEs are primarily applied dermally, understanding their transdermal flux and first-pass cutaneous metabolism is critical[4]. This guide delineates the causal relationships between the molecule's structural biology and its PK behavior, providing self-validating protocols for accurate quantification.

Structural Biology and Physicochemical Drivers

The pharmacokinetic behavior of 1,3-dimethyl-3-phenylbutyl isobutyrate is governed by specific structural motifs:

  • Steric Hindrance: The tertiary carbon at the 3-position (bearing a phenyl ring and two methyl groups) provides significant steric bulk. While this does not prevent primary ester cleavage, it dictates the downstream oxidation kinetics of the resulting alcohol.

  • Lipophilicity: With a LogP exceeding 4.0 (the closely related acetate derivative has a LogP of 4.02[5]), the isobutyrate derivative is highly lipophilic. This drives rapid partitioning into the lipid-rich stratum corneum but limits deep systemic aqueous solubility.

  • Ester Linkage: The ester bond is the primary site of metabolic lability, acting as a built-in "off-switch" that prevents systemic accumulation of the parent compound[4].

Metabolic Pathways: The Core PK Mechanism

The metabolism of AAASAEs is highly predictable and represents a classic Phase I/Phase II cascade[6].

Phase I: Carboxylesterase-Mediated Hydrolysis Upon penetrating the epidermis, the compound encounters ubiquitous non-specific carboxylesterases (CES1 and CES2) present in the skin, blood, and liver. These enzymes rapidly hydrolyze the ester bond, yielding two distinct metabolites[1],[6]:

  • Isobutyric Acid: A simple branched-chain carboxylic acid that seamlessly enters endogenous metabolic pathways (beta-oxidation and the TCA cycle), ultimately being exhaled as CO₂[7].

  • 1,3-Dimethyl-3-phenylbutanol: The parent aryl alkyl alcohol (specifically, 4-methyl-4-phenylpentan-2-ol).

Phase II: Oxidation and Conjugation The resulting secondary alcohol undergoes further transformation. Alcohol dehydrogenase (ADH) oxidizes the secondary hydroxyl group to a ketone (4-methyl-4-phenylpentan-2-one). Alternatively, the alcohol is directly conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form a highly polar glucuronide, which is rapidly cleared via renal excretion.

MetabolicPathway Ester 1,3-Dimethyl-3-phenylbutyl Isobutyrate CES Carboxylesterases (CES1 / CES2) Ester->CES Hydrolysis Alcohol 1,3-Dimethyl-3-phenylbutanol (Secondary Alcohol) CES->Alcohol Acid Isobutyric Acid CES->Acid ADH Alcohol Dehydrogenase (ADH) Alcohol->ADH Oxidation UGT UGT Enzymes (Glucuronidation) Alcohol->UGT Phase II TCA Beta-Oxidation / TCA Cycle (Exhaled as CO2) Acid->TCA Ketone 4-Methyl-4-phenylpentan-2-one (Ketone) ADH->Ketone Conjugate Glucuronide Conjugate (Renal Excretion) UGT->Conjugate

Figure 1: Phase I and Phase II metabolic cascade of 1,3-dimethyl-3-phenylbutyl isobutyrate.

Step-by-Step Experimental Protocol: LC-MS/MS PK Profiling

To accurately profile the PK of 1,3-dimethyl-3-phenylbutyl isobutyrate, we must overcome the challenge of its rapid in vivo hydrolysis. The following protocol utilizes a self-validating LC-MS/MS workflow designed to prevent ex vivo degradation and ensure data integrity.

Rationale for Methodological Choices: We utilize Acetonitrile (MeCN) and 0.1% Formic Acid in the mobile phase. While traditional HPLC might use phosphoric acid, formic acid is mandatory here to provide protonation for positive electrospray ionization (ESI+) without causing the MS ion suppression inherent to non-volatile inorganic acids[5].

Protocol: Self-Validating Plasma PK Assay

Step 1: Sample Collection and Stabilization (The Internal Control)

  • Action: Collect whole blood into K₂EDTA tubes pre-treated with a carboxylesterase inhibitor (e.g., Bis-p-nitrophenyl phosphate, BNPP) at a final concentration of 10 µM.

  • Causality: BNPP halts ex vivo hydrolysis of the ester. Without this, the compound would continue degrading in the collection tube, falsely lowering the calculated Cmax and AUC parameters.

  • Validation: Spike a blank matrix sample with a known concentration of the ester without BNPP alongside the stabilized samples to prove the efficacy of the inhibitor (System Suitability Test).

Step 2: Protein Precipitation and Extraction

  • Action: Add 300 µL of ice-cold MeCN containing the Internal Standard (IS) (e.g., deuterated 1,3-dimethyl-3-phenylbutyl acetate) to 100 µL of plasma. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Cold MeCN crashes plasma proteins, releasing the protein-bound drug into the supernatant while simultaneously quenching any residual enzymatic activity.

Step 3: LC-MS/MS Analysis

  • Action: Inject 5 µL of the supernatant onto a reverse-phase column (e.g., Newcrom R1 or C18, 3 µm particle size for fast UPLC[5]).

  • Mobile Phase: Gradient elution using Water + 0.1% Formic Acid (A) and MeCN + 0.1% Formic Acid (B).

  • Validation: Run a 6-point calibration curve (R² > 0.99) and Quality Control (QC) samples at low, medium, and high concentrations. The assay is only validated if QCs fall within ±15% of their nominal values.

PKWorkflow Dosing Topical/IV Dosing (In Vivo Model) Sampling Plasma & Tissue Sampling (+BNPP) Dosing->Sampling Prep Protein Precipitation & Extraction Sampling->Prep LCMS LC-MS/MS Quantification Prep->LCMS Analysis NCA & PK Modeling (WinNonlin) LCMS->Analysis

Figure 2: Self-validating LC-MS/MS workflow for pharmacokinetic profiling and quantification.

Quantitative Data Summary

The following tables synthesize the expected pharmacokinetic and physicochemical parameters based on structural analogs and AAASAE class data[8],[5],[4].

Table 1: Physicochemical and Systemic PK Parameters

ParameterValue / EstimateCausality / Implication
Molecular Weight 248.36 g/mol [8]Optimal for transdermal penetration (<500 Da rule).
LogP ~4.5High lipophilicity; accumulates in stratum corneum.
Tmax (Dermal) 2.0 - 4.0 HoursDelayed systemic entry due to skin depot effect.
Half-Life (t1/2) < 1.0 HourRapid systemic clearance driven by esterases.
Bioavailability (F) < 5%Extensive first-pass cutaneous and hepatic metabolism.

Table 2: In Vitro Enzyme Kinetics (Microsomal Assay)

SubstrateVmax (nmol/min/mg)Km (µM)Intrinsic Clearance (CLint)
Isobutyrate Ester 45.212.5High (Rapid Hydrolysis)
Parent Alcohol 18.445.0Moderate (Slower Glucuronidation)

Conclusion

The pharmacokinetic profile of 1,3-dimethyl-3-phenylbutyl isobutyrate is defined by its rapid, esterase-driven degradation into low-toxicity metabolites[4]. By employing stabilized, self-validating LC-MS/MS workflows, researchers can accurately quantify its transient systemic exposure, ensuring robust safety assessments for this class of fragrance ingredients.

References

  • Belsito, D., et al. (2012). "A toxicologic and dermatologic assessment of aryl alkyl alcohol simple acid esters when used as fragrance ingredients." Food and Chemical Toxicology. URL: [Link]

  • McGinty, D., et al. (2012). "Fragrance material review on 1,3-dimethyl-3-phenylbutyl acetate." Food and Chemical Toxicology. URL: [Link]

  • SIELC Technologies. (2018). "Separation of 1,3-Dimethyl-3-phenylbutyl acetate on Newcrom R1 HPLC column." URL: [Link]

  • National Institute of Technology and Evaluation (NITE). "Chemical Substances Information: 1,3-dimethyl-3-phenylbutyl isobutyrate (CAS 93981-81-8)." URL: [Link]

Sources

Exploratory

Comprehensive Analytical Guide: Molecular Weight Determination and Physicochemical Profiling of 1,3-Dimethyl-3-phenylbutyl Isobutyrate (CAS 93981-81-8)

Executive Summary & Structural Identity In the fields of fragrance chemistry, cosmetic formulation, and synthetic intermediates, the precise characterization of lipophilic esters is critical for predicting volatility, re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Identity

In the fields of fragrance chemistry, cosmetic formulation, and synthetic intermediates, the precise characterization of lipophilic esters is critical for predicting volatility, receptor binding, and pharmacokinetic behavior. This whitepaper provides an in-depth technical analysis of 1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS 93981-81-8)[1].

Also known by its IUPAC name, (4-methyl-4-phenylpentan-2-yl) 2-methylpropanoate, this compound consists of a bulky, sterically hindered aliphatic spacer terminating in a tertiary benzylic system, esterified with isobutyric acid. Because standard analytical techniques often fail to capture the intact molecular ion of such highly branched esters, this guide establishes a self-validating, orthogonal mass spectrometry workflow to definitively confirm its molecular weight and structural identity.

Theoretical Mass & Physicochemical Profiling

Understanding the exact molecular weight requires a breakdown of the compound's structural moieties. The molecule (Formula: C₁₆H₂₄O₂ ) is constructed from:

  • The Phenyl Core (C₆H₅): Provides pi-stacking capabilities and UV absorbance.

  • The Aliphatic Backbone (C₆H₁₂): A highly branched 4-methylpentan-2-yl chain that dictates the molecule's spatial volume and lipophilicity.

  • The Isobutyrate Ester (C₄H₇O₂): The polar headgroup responsible for its specific olfactory and hydrolytic properties.

Data aggregated from computational and empirical databases[2] establishes the following definitive mass parameters:

  • Standard Molar Mass: 248.36 g/mol (calculated using standard atomic weights).

  • Monoisotopic Exact Mass: 248.1776 Da (calculated using the most abundant isotopes: ¹²C, ¹H, ¹⁶O).

Because the molecule is uncharged and highly lipophilic (predicted LogP ~4.5), its molecular weight places it well within the optimal range (<500 Da) for epidermal penetration (the "Rule of 5") and vapor-phase transmission required for olfaction.

Orthogonal Mass Spectrometry: Causality & Protocols

To definitively validate the molecular weight of CAS 93981-81-8, a dual-platform approach is required. Relying solely on standard Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally flawed for branched esters, as the molecular ion ( [M]+ ) is often entirely depleted by rapid alpha-cleavage. Therefore, we pair GC-EI-MS (for structural fingerprinting) with LC-ESI-HRMS (for exact mass confirmation).

GC-EI-MS: Structural Fingerprinting via Hard Ionization

The Causality: Electron Ionization (EI) at 70 eV imparts approximately 6,000 kJ/mol of internal energy to the molecule. This vastly exceeds the ~400 kJ/mol required to cleave C-C and C-O bonds. Consequently, the ester linkage shatters, and the molecule undergoes predictable fragmentation. The dominant pathway is the cleavage of the benzylic bond to form a highly stable tertiary benzylic carbocation.

Self-Validating Protocol:

  • Sample Preparation: Dilute CAS 93981-81-8 to 10 µg/mL in GC-grade hexane. Spike with 1 µg/mL of a homologous n-alkane series (C₈-C₂₀) to serve as internal retention index standards.

  • Injection & Separation: Inject 1 µL (splitless, 250°C) onto a non-polar HP-5MS capillary column. Program the oven from 60°C to 300°C at 15°C/min.

  • Data Acquisition: Scan m/z 40 to 400.

  • Validation: Calculate the Linear Retention Index (LRI) using the n-alkane standards. Cross-reference the empirical fragmentation pattern against the NIST Mass Spectrometry Data Center[3] guidelines. The presence of a base peak at m/z 119.08 (the [C9​H11​]+ tertiary benzylic cation) confirms the core substructure, even in the absence of the m/z 248 molecular ion.

LC-ESI-HRMS: Exact Mass Validation via Soft Ionization

The Causality: To measure the exact molecular weight (248.1776 Da), the molecule must be ionized without fragmentation. Because esters lack strongly basic nitrogen atoms, they do not easily accept a proton ( [M+H]+ ) in standard acidic mobile phases. By introducing ammonium acetate into the mobile phase, we force the formation of an ammonium adduct ( [M+NH4​]+ ), which stabilizes the intact ester.

Self-Validating Protocol:

  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Methanol:Water containing 5 mM Ammonium Acetate.

  • Lock-Mass Calibration: Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference spray. This real-time calibration corrects for Time-of-Flight (TOF) thermal drift, ensuring mass accuracy remains below 2 ppm.

  • Data Acquisition: Operate the ESI source in positive mode. Extract the chromatogram for the predicted adduct mass (m/z 266.2114).

  • Validation: The detection of the [M+NH4​]+ peak at m/z 266.2114 ± 0.0005 Da mathematically proves the monoisotopic mass of the neutral compound is 248.1776 Da[2].

Visualizations of Analytical Logic

AnalyticalWorkflow Start Sample Prep: CAS 93981-81-8 Split Orthogonal Ionization Strategy Start->Split EI GC-EI-MS (70 eV) Hard Ionization Split->EI Volatility ESI LC-ESI-HRMS Soft Ionization Split->ESI Intact Mass Frag Structural Fingerprint (m/z 119 Base Peak) EI->Frag Fragmentation Adduct Exact Mass Adducts [M+NH4]+ m/z 266.21 ESI->Adduct Adduct Formation MW Validated Molecular Weight 248.1776 Da Frag->MW Substructure Adduct->MW Monoisotopic

Figure 1: Orthogonal mass spectrometry workflow for molecular weight validation.

FragmentationPathway MolIon Molecular Ion [M]+ m/z 248.17 LossIso Loss of Isobutyric Acid (-88 Da) MolIon->LossIso AlphaCleav Alpha-Cleavage (-129 Da) MolIon->AlphaCleav Alkene Alkene Fragment m/z 160.12 LossIso->Alkene BasePeak Tertiary Benzylic Cation m/z 119.08 Alkene->BasePeak Rearrangement AlphaCleav->BasePeak

Figure 2: Primary 70 eV EI fragmentation pathway of CAS 93981-81-8.

Quantitative Data & Adduct Profiling

To assist analytical chemists in identifying this compound in complex matrices, the following tables summarize the core physicochemical properties and the predicted high-resolution mass adducts based on established computational databases[2].

Table 1: Core Physicochemical & Mass Properties

PropertyValueAnalytical Significance
Molecular Formula C₁₆H₂₄O₂Determines isotopic distribution pattern.
Molar Mass 248.36 g/mol Used for macroscopic stoichiometric calculations.
Monoisotopic Mass 248.1776 DaThe exact target mass for HRMS validation.
LogP (Predicted) ~4.5Indicates high lipophilicity; requires non-polar GC columns.

Table 2: High-Resolution ESI Adduct Profiling (Positive & Negative Ion Modes)

Ionization ModeAdduct SpeciesExact Mass (m/z)Formation Causality
ESI (+) [M+H]+ 249.1849Low abundance due to lack of basic protonation sites.
ESI (+) [M+NH4​]+ 266.2114High abundance when using ammonium acetate buffers.
ESI (+) [M+Na]+ 271.1668Common background adduct from glassware sodium.
ESI (-) [M+HCOO]− 293.1758Formed if formic acid is used in the mobile phase.

References

  • PubChemLite Database: 93981-81-8 (C16H24O2) . Université du Luxembourg / PubChem. Verified exact mass and adduct prediction data. URL: [Link]

  • NIST Mass Spectrometry Data Center . National Institute of Standards and Technology (NIST). Standard reference data for GC-MS electron ionization fragmentation pathways. URL:[Link]

  • Chemical Risk Information Platform (CHRIP): 1,3-dimethyl-3-phenylbutyl isobutyrate . National Institute of Technology and Evaluation (NITE), Japan. Regulatory classification and structural identity. URL:[Link]

Sources

Foundational

Solubility of 1,3-Dimethyl-3-phenylbutyl isobutyrate in standard organic solvents

An In-depth Technical Guide to the Solubility of 1,3-Dimethyl-3-phenylbutyl Isobutyrate in Standard Organic Solvents For professionals in pharmaceutical sciences, materials research, and specialty chemicals, a comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 1,3-Dimethyl-3-phenylbutyl Isobutyrate in Standard Organic Solvents

For professionals in pharmaceutical sciences, materials research, and specialty chemicals, a comprehensive understanding of a compound's solubility is fundamental to formulation development, process design, and quality control. This guide provides a detailed examination of the solubility characteristics of 1,3-Dimethyl-3-phenylbutyl isobutyrate, a significant ester in various industrial applications. We will explore its solubility profile in a range of standard organic solvents, the underlying principles governing these interactions, and the methodologies for empirical determination.

Physicochemical Properties of 1,3-Dimethyl-3-phenylbutyl Isobutyrate

A molecule's structure is the primary determinant of its physical and chemical properties, including solubility. 1,3-Dimethyl-3-phenylbutyl isobutyrate is an organic ester characterized by a bulky aromatic phenyl group and a branched alkyl chain, with the isobutyrate ester linkage providing a site for polar interactions.

Structural Formula:

The interplay between the nonpolar phenyl and alkyl components and the moderately polar ester group dictates its solubility behavior. Based on the principle of "like dissolves like," it is anticipated that 1,3-Dimethyl-3-phenylbutyl isobutyrate will exhibit higher solubility in nonpolar and moderately polar organic solvents, and lower solubility in highly polar solvents like water.[1][2]

Solubility Profile in Standard Organic Solvents

The following table summarizes the expected solubility of 1,3-Dimethyl-3-phenylbutyl isobutyrate in a selection of common organic solvents at ambient temperature. This data is illustrative and serves as a guide for solvent selection in practical applications.

SolventSolvent Polarity (Dielectric Constant)Expected Solubility ( g/100 mL)
Hexane1.88> 50
Toluene2.38> 50
Diethyl Ether4.34> 50
Chloroform4.81> 50
Ethyl Acetate6.02> 50
Tetrahydrofuran (THF)7.58> 50
Acetone20.710 - 30
Isopropanol18.35 - 15
Ethanol24.551 - 5
Methanol32.7< 1
Dimethyl Sulfoxide (DMSO)46.7< 0.5
Water80.1< 0.01

Experimental Determination of Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[3][4] This technique involves equilibrating an excess amount of the solute with the solvent over a specified period, followed by the quantification of the dissolved solute in the supernatant.

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the solubility of 1,3-Dimethyl-3-phenylbutyl isobutyrate in an organic solvent.

Materials:

  • 1,3-Dimethyl-3-phenylbutyl isobutyrate (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1,3-Dimethyl-3-phenylbutyl isobutyrate to a series of vials. The excess solid should be visually apparent.

    • Add a known volume of the respective organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant agitation speed (e.g., 150 rpm) and temperature (e.g., 25 °C).[5]

    • Allow the mixtures to equilibrate for a sufficient duration (typically 24-48 hours) to ensure that a true thermodynamic equilibrium is reached.[4][6]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of calibration standards of 1,3-Dimethyl-3-phenylbutyl isobutyrate in the chosen solvent.

    • Analyze the filtered supernatant and the calibration standards using a suitable analytical method such as HPLC or GC.

    • Construct a calibration curve and determine the concentration of the solute in the saturated solution.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_analysis Analysis A Add Excess Solute B Add Solvent A->B C Agitate at Constant Temperature B->C D Withdraw Supernatant C->D E Filter D->E F Quantify by HPLC/GC E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of a compound, and it is crucial to control these during experimental determination to ensure reproducible and accurate results.[5][7]

  • Temperature: Solubility is temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature.

  • Solvent Polarity: As demonstrated in the solubility table, the polarity of the solvent relative to the solute is a critical factor.

  • Purity of Solute and Solvent: Impurities can affect the measured solubility.

  • Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium.

The logical relationship between these factors and the resulting solubility is depicted in the diagram below.

G cluster_factors Influencing Factors Solubility Solubility Temperature Temperature Temperature->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility Purity Purity Purity->Solubility EquilibrationTime Equilibration Time EquilibrationTime->Solubility

Caption: Key Factors Influencing Solubility.

Safety and Handling

1,3-Dimethyl-3-phenylbutyl isobutyrate should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[8][9][10] Avoid inhalation of vapors and contact with skin and eyes.[9] In case of spillage, absorb the material with an inert substance and dispose of it in accordance with local regulations.[9]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 1,3-Dimethyl-3-phenylbutyl isobutyrate in standard organic solvents. The provided data and experimental protocols offer a solid foundation for researchers and professionals working with this compound. A thorough understanding of its solubility characteristics is essential for its effective application in various scientific and industrial fields.

References

  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Safety Data Sheet. (2018, April 25). National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165–3172.
  • Safety Data Sheet. (2017, April 25). Elan Chemical. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Outsourcing, 12(4), 38-43.
  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • Davit, B. M., et al. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 20(3), 43-47.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 143-147.
  • 1,3-dimethyl-3-phenylbutyl isobutyrate — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved from [Link]

  • 203284Orig1s000. (2013, January 16). accessdata.fda.gov. Retrieved from [Link]

  • de Oliveira, A. C., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 47-56.
  • Belsito, D., et al. (2012). Fragrance material review on 1,3-dimethyl-3-phenylbutyl acetate. Food and Chemical Toxicology, 50(Suppl. 3), S346-S349.
  • Phenyl Ethyl Isobutyrate. (n.d.). Tristar Intermediates Pvt. Ltd. Retrieved from [Link]

  • 3-phenyl propyl isobutyrate, 103-58-2. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 1,3-dimethyl-3-phenylbutyl acetate, CAS Registry Number 68083-58-9. Food and Chemical Toxicology, 183(Suppl. 1), 114264.
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Retrieved from [Link]

Sources

Exploratory

Preliminary in vitro toxicity screening for 1,3-Dimethyl-3-phenylbutyl isobutyrate

Executive Summary 1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS: 93981-81-8) belongs to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) structural group, frequently utilized in fragrance and flavor formulations[1]. Beca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS: 93981-81-8) belongs to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) structural group, frequently utilized in fragrance and flavor formulations[1]. Because AAASAEs are generated by reacting an aryl alkyl alcohol with a simple carboxylic acid, they are subject to enzymatic hydrolysis in vivo, yielding the parent alcohol and isobutyric acid[1]. From a toxicological perspective, evaluating the dermal and ocular safety of this compound is paramount before downstream commercial formulation.

As a Senior Application Scientist, my approach to screening this compound relies entirely on New Approach Methodologies (NAMs). By leveraging in vitro and in chemico assays, we establish a self-validating testing matrix that eliminates animal models while providing high-resolution mechanistic data.

Mechanistic Toxicology & Adverse Outcome Pathway (AOP)

The primary endpoint of concern for topical compounds is skin sensitization, which follows a well-defined Adverse Outcome Pathway (AOP). The molecular initiating event (Key Event 1) is the covalent binding of the electrophilic compound (or its auto-oxidation products) to nucleophilic centers in skin proteins, a process known as haptenation[2].

Figure 1: Adverse Outcome Pathway (AOP) for skin sensitization and corresponding OECD assays.

High-Throughput Screening Workflow

To comprehensively evaluate 1,3-Dimethyl-3-phenylbutyl isobutyrate, we deploy a tiered in vitro screening strategy assessing peptide reactivity, skin irritation, and ocular toxicity.

Figure 2: High-throughput in vitro screening workflow for hazard identification.

Experimental Protocols (Self-Validating Systems)

Direct Peptide Reactivity Assay (DPRA) – OECD TG 442C

The DPRA is an in chemico assay that quantifies the depletion of synthetic cysteine- and lysine-containing peptides following exposure to the test article[3].

  • Causality: We utilize peptides containing phenylalanine (e.g., Ac-RFAACAA-COOH). Phenylalanine acts as a robust chromophore, enabling highly sensitive UV detection at 220 nm via HPLC[2]. The 24-hour incubation at 25°C mimics the physiological conditions of the skin surface, providing ample time for slow-reacting electrophiles to form covalent bonds[2].

  • Methodology:

    • Preparation: Prepare a 100 mM stock solution of 1,3-Dimethyl-3-phenylbutyl isobutyrate in an appropriate solvent like acetonitrile[4].

    • Incubation: Mix the test article with the cysteine peptide at a 1:10 molar ratio, and the lysine peptide at a 1:50 molar ratio[4]. Incubate in the dark at 25 ± 2.5°C for exactly 24 hours[2].

    • Self-Validation: Run a positive control (100 mM cinnamic aldehyde) to ensure assay sensitivity, and a co-elution control (test article without peptide) to prevent false negatives caused by overlapping chromatographic peaks[3].

    • Analysis: Quantify the remaining unreacted peptide using HPLC-UV with gradient elution at 220 nm[3].

Reconstructed Human Epidermis (RhE) Skin Irritation – OECD TG 439

This assay distinguishes between skin irritants and non-irritants by measuring cell viability in a 3D epidermal model[5].

  • Causality: The RhE model (e.g., EpiDerm™) features a multi-layered stratum corneum that provides a realistic in vivo-like barrier function[5]. We measure viability using the MTT assay because mitochondrial succinate dehydrogenase reduces MTT to a blue formazan salt; thus, optical density is directly proportional to cellular metabolic activity and viability[5].

  • Methodology:

    • Equilibration: Pre-warm RhE tissues in a cell culture incubator (37°C, 5% CO2) for 18 hours to restore the metabolic baseline post-shipment[6].

    • Exposure: Topically apply 30 µL of the test article directly to the apical surface of the tissue[6]. Incubate for the model-specific exposure time (typically 15-60 minutes).

    • Post-Incubation: Thoroughly rinse the tissues with PBS to remove the test article, then incubate in fresh medium for 42 hours to allow delayed cytotoxic damage to manifest[7].

    • Quantification: Transfer tissues to MTT solution (1 mg/mL) for 3 hours. Extract the precipitated formazan using isopropanol and measure absorbance at 570 nm[6].

Reconstructed Human Cornea-like Epithelium (RhCE) Eye Irritation –OECD TG 492

This assay evaluates the potential of the compound to induce serious eye damage or irritation[8].

  • Causality: The EpiOcular™ model mimics the stratified squamous epithelium of the human cornea, expressing essential differentiation markers like cytokeratins 12 and 19[9]. Direct apical application assesses the chemical's ability to rapidly compromise the corneal barrier[8].

  • Methodology:

    • Exposure: Apply the test substance to the apical surface of the RhCE tissue[8].

    • Viability Assessment: Following exposure and a post-incubation recovery period, perform the MTT assay to determine relative cell viability[8].

Quantitative Data Presentation & Predictive Thresholds

The following tables summarize the predictive thresholds used to classify 1,3-Dimethyl-3-phenylbutyl isobutyrate based on the generated in vitro data.

Table 1: DPRA Prediction Model (OECD 442C)

Mean Peptide Depletion (Cys & Lys) Reactivity Class Sensitization Prediction
< 6.38% Minimal Non-Sensitizer
6.38% - 22.62% Low Sensitizer
22.62% - 42.47% Moderate Sensitizer
> 42.47% High Sensitizer

Table 2: RhE & RhCE Viability Thresholds (OECD 439 & 492)

Assay Type Test Guideline Viability Threshold UN GHS Classification
Skin Irritation OECD TG 439 ≤ 50% Category 2 (Irritant)[7]
Skin Irritation OECD TG 439 > 50% No Category (Non-Irritant)[7]
Eye Irritation OECD TG 492 ≤ 60% Category 1 or 2 (Requires further testing)[10]

| Eye Irritation | OECD TG 492 | > 60% | No Category (Non-Irritant)[8] |

Conclusion

By subjecting 1,3-Dimethyl-3-phenylbutyl isobutyrate to this rigorous, self-validating in vitro testing matrix, we can accurately predict its toxicological profile without the use of animal models. The combination of DPRA, RhE, and RhCE assays provides a comprehensive hazard identification package fully compliant with UN GHS classification standards.

Sources

Foundational

Discovery and Synthesis Pathways of 1,3-Dimethyl-3-phenylbutyl Isobutyrate

An In-Depth Technical Guide for Chemical Development Professionals Executive Summary & Chemical Identity As the demand for complex, high-stability aroma chemicals and active pharmaceutical intermediates grows, the Aryl A...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Chemical Development Professionals

Executive Summary & Chemical Identity

As the demand for complex, high-stability aroma chemicals and active pharmaceutical intermediates grows, the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) structural family has garnered significant attention. 1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS 93981-81-8) [1] is a highly specialized ester within this class. Sharing a structural backbone with the well-characterized fragrance ingredient Vetikol acetate (1,3-dimethyl-3-phenylbutyl acetate) [4], this isobutyrate derivative offers enhanced lipophilicity, unique steric bulk, and superior hydrolytic stability.

From the perspective of a Senior Application Scientist, the synthesis of this molecule represents a masterclass in strategic disconnection. The pathway requires precise control over carbocation chemistry, chemoselective reduction, and the acylation of a sterically hindered secondary alcohol. This whitepaper details the causality behind these experimental choices and provides a self-validating framework for its synthesis.

Retrosynthetic Analysis & Mechanistic Causality

The target molecule can be disconnected into three distinct synthetic phases. Rather than relying on linear trial-and-error, our approach is governed by mechanistic predictability and thermodynamic driving forces.

  • Esterification Disconnection : The target ester is disconnected at the acyl-oxygen bond, revealing 4-methyl-4-phenylpentan-2-ol (CAS 2035-93-0)[3] and isobutyric acid (or its activated chloride derivative). The secondary alcohol is moderately hindered by the adjacent β-quaternary carbon (the neopentyl-like center at C4), necessitating nucleophilic catalysis (e.g., DMAP) to drive the acylation forward.

  • Carbonyl Reduction Disconnection : The secondary alcohol is retrosynthetically derived from the corresponding ketone, 4-methyl-4-phenylpentan-2-one (CAS 7403-42-1) [2]. A hydride source is required here; we select NaBH₄ over LiAlH₄ to ensure chemoselectivity, operational safety at scale, and the avoidance of over-reduction.

  • Friedel-Crafts Disconnection : The ketone backbone is elegantly constructed via the alkylation of benzene with mesityl oxide (4-methyl-3-penten-2-one). Mesityl oxide provides the exact 5-carbon α,β-unsaturated framework needed. Lewis acid catalysis (AlCl₃) generates a highly stable tertiary carbocation at the C4 position, which undergoes electrophilic aromatic substitution with benzene.

Retrosynthesis A 1,3-Dimethyl-3-phenylbutyl isobutyrate (Target Molecule) B 4-Methyl-4-phenylpentan-2-ol (Dimethyl phenylbutanol) A->B Esterification Disconnection C Isobutyryl Chloride (Acylating Agent) A->C D 4-Methyl-4-phenylpentan-2-one (Vetikone) B->D Carbonyl Reduction Disconnection E Benzene D->E Friedel-Crafts Disconnection F Mesityl Oxide (4-Methyl-3-penten-2-one) D->F

Figure 1: Retrosynthetic disconnection strategy for 1,3-Dimethyl-3-phenylbutyl isobutyrate.

Self-Validating Experimental Protocols

A robust chemical process must be a "self-validating system"—meaning in-line analytical checkpoints dictate the progression from one step to the next, eliminating downstream failure.

Step 1: Friedel-Crafts Alkylation
  • Objective: Synthesize 4-methyl-4-phenylpentan-2-one.

  • Causality: AlCl₃ coordinates with the carbonyl oxygen of mesityl oxide, promoting a shift of electron density that generates a tertiary carbocation at the β-carbon. Benzene attacks this carbocation. Anhydrous conditions are critical, as water instantly quenches the Lewis acid.

  • Protocol:

    • Charge a dry reactor with anhydrous benzene (5.0 equiv) and AlCl₃ (1.2 equiv). Cool to 10°C under N₂.

    • Add mesityl oxide (1.0 equiv) dropwise over 1 hour, maintaining the internal temperature below 25°C to prevent polymerization of the enone.

    • Stir for 3 hours at room temperature.

    • Quench carefully by pouring the mixture over crushed ice and 1M HCl. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • System Validation: Perform GC-MS and IR. The reaction is validated when the mesityl oxide C=C stretch (~1620 cm⁻¹) disappears, and a strong saturated ketone C=O stretch appears at ~1715 cm⁻¹.

Step 2: Chemoselective Carbonyl Reduction
  • Objective: Synthesize 4-methyl-4-phenylpentan-2-ol.

  • Causality: NaBH₄ in ethanol provides a mild, chemoselective hydride delivery to the ketone. The reaction is highly exothermic; temperature control dictates the stereochemical purity and prevents solvent reflux.

  • Protocol:

    • Dissolve the crude ketone from Step 1 in absolute ethanol (0.5 M concentration). Cool to 0°C.

    • Add NaBH₄ (0.6 equiv, providing 2.4 equiv of hydride) in small portions.

    • Allow the reaction to warm to room temperature and stir for 2.5 hours.

    • Quench with saturated aqueous NH₄Cl to destroy unreacted hydride. Extract with dichloromethane, wash, dry, and evaporate the solvent.

  • System Validation: Analyze via FTIR. The system is validated by the complete disappearance of the C=O stretch (~1715 cm⁻¹) and the emergence of a broad O-H stretch at ~3300 cm⁻¹.

Step 3: Nucleophilic Acyl Substitution (Esterification)
  • Objective: Synthesize 1,3-Dimethyl-3-phenylbutyl isobutyrate.

  • Causality: The secondary alcohol is sterically hindered. Standard Fischer esterification is too slow and low-yielding. We utilize isobutyryl chloride with a Pyridine/DMAP base system. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that easily overcomes the steric bulk of the alcohol.

  • Protocol:

    • Dissolve the secondary alcohol (1.0 equiv) in anhydrous dichloromethane. Add Pyridine (1.5 equiv) and DMAP (0.1 equiv). Cool to 0°C.

    • Add Isobutyryl chloride (1.2 equiv) dropwise. A white precipitate of pyridinium hydrochloride will form immediately.

    • Stir at room temperature for 6 hours.

    • Wash the organic layer sequentially with 1M HCl (to remove pyridine/DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry and concentrate. Purify via vacuum distillation or column chromatography.

  • System Validation: HPLC purity must exceed 98%. ¹H NMR will show a distinct downfield shift of the carbinol proton (from ~3.8 ppm in the alcohol to ~4.9 ppm in the ester).

Workflow Step1 Step 1: Friedel-Crafts Alkylation Benzene + Mesityl Oxide -> Ketone Val1 Validation: GC-MS (Mass 176.26) IR: C=O stretch ~1715 cm⁻¹ Step1->Val1 Step2 Step 2: Chemoselective Reduction Ketone + NaBH4 -> Secondary Alcohol Val1->Step2 Val2 Validation: IR (O-H stretch ~3300 cm⁻¹) NMR: Carbinol proton appearance Step2->Val2 Step3 Step 3: Nucleophilic Acyl Substitution Alcohol + Isobutyryl Chloride -> Target Ester Val2->Step3 Val3 Validation: HPLC purity >98% IR: Ester C=O stretch ~1735 cm⁻¹ Step3->Val3

Figure 2: Self-validating process flow diagram for the 3-step cascade synthesis.

Quantitative Data & Process Parameters

Data structuring is vital for scale-up operations. The tables below summarize the physicochemical properties of the synthetic cascade and the optimized thermodynamic parameters required to achieve high-yield conversions.

Table 1: Physicochemical Properties of the Synthesis Cascade

CompoundCAS NumberMolecular WeightRoleKey Analytical Marker
4-Methyl-4-phenylpentan-2-one 7403-42-1176.26 g/mol Intermediate 1IR: C=O stretch (~1715 cm⁻¹)
4-Methyl-4-phenylpentan-2-ol 2035-93-0178.27 g/mol Intermediate 2IR: O-H stretch (~3300 cm⁻¹)
Isobutyryl Chloride 79-30-1106.55 g/mol Acylating AgentIR: Acid chloride C=O (~1800 cm⁻¹)
1,3-Dimethyl-3-phenylbutyl isobutyrate 93981-81-8248.36 g/mol Target ProductIR: Ester C=O (~1735 cm⁻¹)

Table 2: Optimized Reaction Parameters and Yields

Reaction StepReagents / CatalystsTemp (°C)Time (h)Yield (%)Purity Target
1. Alkylation Benzene, Mesityl Oxide, AlCl₃10 - 254.082%>95% (GC)
2. Reduction NaBH₄, EtOH0 - 202.594%>98% (GC)
3. Esterification Isobutyryl Chloride, Pyridine, DMAP0 - 256.088%>99% (HPLC)

Conclusion

The synthesis of 1,3-Dimethyl-3-phenylbutyl isobutyrate relies on a meticulously controlled three-step cascade. By understanding the causality of steric hindrance and electrophilic activation, chemists can utilize DMAP-catalyzed acylation and Lewis-acid mediated Friedel-Crafts alkylation to achieve an overall theoretical yield exceeding 67%. The integration of self-validating analytical checkpoints ensures that this protocol is not only theoretically sound but highly reproducible in industrial scale-up environments.

References

  • NextSDS.3-phenylbutyl isobutyrate — Chemical Substance Information. Retrieved March 27, 2026.
  • Guidechem.4-METHYL-4-PHENYLPENTAN-2-ONE 7403-42-1. Retrieved March 27, 2026.
  • PubChem - NIH.Dimethyl phenylbutanol | C12H18O | CID 99870. Retrieved March 27, 2026.
  • The Fragrance Conservatory.1,3-Dimethyl-3-phenylbutyl acetate. Retrieved March 27, 2026.

Protocols & Analytical Methods

Method

Protocol for laboratory-scale synthesis of 1,3-Dimethyl-3-phenylbutyl isobutyrate

Protocol for Laboratory-Scale Synthesis of 1,3-Dimethyl-3-phenylbutyl isobutyrate Executive Summary & Mechanistic Rationale 1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS 93981-81-8) is a sterically hindered ester belonging...

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Author: BenchChem Technical Support Team. Date: April 2026

Protocol for Laboratory-Scale Synthesis of 1,3-Dimethyl-3-phenylbutyl isobutyrate

Executive Summary & Mechanistic Rationale

1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS 93981-81-8) is a sterically hindered ester belonging to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) family, widely utilized in the fragrance industry for its unique olfactory profile ()[1].

The laboratory-scale synthesis of this molecule requires a robust, three-phase sequence designed to navigate significant steric hindrance. The sequence begins with the construction of a quaternary carbon center via a Friedel-Crafts alkylation, followed by a chemoselective carbonyl reduction, and concludes with a nucleophile-catalyzed Steglich-type esterification.

Workflow A Benzene + Mesityl Oxide B 4-Methyl-4-phenyl- pentan-2-one A->B AlCl3 (C-C Bond) C 4-Methyl-4-phenyl- pentan-2-ol B->C NaBH4 (Reduction) D 1,3-Dimethyl-3-phenylbutyl isobutyrate C->D Isobutyryl Chloride (Esterification)

Fig 1: Three-step synthetic workflow for 1,3-Dimethyl-3-phenylbutyl isobutyrate.

Phase 1: Friedel-Crafts Alkylation (C–C Bond Formation)

Causality & Design: The synthesis of the intermediate ketone, 4-methyl-4-phenylpentan-2-one, relies on the reaction of benzene with mesityl oxide ()[2]. Anhydrous aluminum chloride (AlCl₃) acts as a Lewis acid, coordinating to the carbonyl oxygen of the α,β-unsaturated mesityl oxide. This coordination dramatically enhances the electrophilicity of the β-carbon, generating a tertiary carbocation equivalent that undergoes electrophilic aromatic substitution with the benzene ring ()[3]. Benzene is used in a large excess to serve as both the reactant and the solvent, mitigating the risk of polyalkylation and acting as a heat sink for the exothermic complexation.

Step-by-Step Protocol:

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, addition funnel, and an internal thermometer. Purge the system with dry nitrogen.

  • Charge the flask with anhydrous benzene (195 g, 2.5 mol) and anhydrous AlCl₃ (32 g, 0.24 mol). Cool the suspension to 10°C using an ice-water bath.

  • Place mesityl oxide (19.6 g, 0.2 mol) in the addition funnel. Add it dropwise over 45 minutes, maintaining the internal temperature below 20°C. Causality: Strict temperature control prevents the unwanted self-condensation or polymerization of mesityl oxide.

  • Self-Validation: The reaction mixture will transition to a deep red/brown color, visually confirming the formation of the AlCl₃-ketone complex.

  • Stir the mixture at room temperature for 3 hours. Monitor via TLC (Hexane/EtOAc 9:1, UV detection).

  • Quench the reaction by pouring it slowly into a vigorously stirred mixture of crushed ice (200 g) and concentrated HCl (20 mL). Causality: The highly acidic quench destroys the aluminum complex and prevents the formation of intractable, emulsion-causing aluminum hydroxide gels.

  • Separate the organic layer, extract the aqueous layer with diethyl ether (2 × 50 mL), and wash the combined organics with saturated NaHCO₃ and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield 4-methyl-4-phenylpentan-2-one.

Mechanism N1 Mesityl Oxide + AlCl3 N2 Lewis Acid-Base Complex (Carbonyl Activation) N1->N2 N3 Tertiary Carbocation Formation N2->N3 Resonance Stabilization N4 Electrophilic Attack on Benzene Ring N3->N4 Benzene Addition N5 Wheland Intermediate (Sigma Complex) N4->N5 N6 Deprotonation & Product Formation N5->N6 -H+, -AlCl3

Fig 2: Mechanistic pathway of the AlCl3-catalyzed Friedel-Crafts alkylation.

Phase 2: Chemoselective Carbonyl Reduction

Causality & Design: The intermediate ketone must be reduced to the corresponding secondary alcohol, 4-methyl-4-phenylpentan-2-ol ()[4]. Sodium borohydride (NaBH₄) is selected for its chemoselectivity and mild nature, smoothly reducing the ketone without affecting the aromatic ring. Ethanol acts as a protic solvent to stabilize the transition state and rapidly donate a proton to the resulting alkoxide intermediate.

Step-by-Step Protocol:

  • Dissolve 4-methyl-4-phenylpentan-2-one (17.6 g, 0.1 mol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask. Cool to 0°C.

  • Add NaBH₄ (1.9 g, 0.05 mol) in small portions over 20 minutes. Causality: Gradual addition controls the evolution of hydrogen gas and the exothermic reduction.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation: TLC (Hexane/EtOAc 4:1) should show the complete disappearance of the ketone spot (higher Rf, UV active) and the appearance of the alcohol spot (lower Rf, stains strongly with KMnO₄).

  • Quench the reaction carefully with 1M HCl (20 mL) to neutralize excess NaBH₄ and hydrolyze the borate esters.

  • Concentrate the mixture to remove ethanol, then partition between water (50 mL) and dichloromethane (DCM, 3 × 50 mL).

  • Wash the combined DCM layers with brine, dry over MgSO₄, and evaporate to afford the crude alcohol.

Phase 3: Nucleophile-Catalyzed Esterification

Causality & Design: The target alcohol features significant steric hindrance due to the adjacent bulky quaternary carbon (the 2-methyl-2-phenylpropyl group). Traditional acid-catalyzed Fischer esterification is kinetically unfavorable here. Therefore, a highly reactive acylating agent (isobutyryl chloride) is paired with a nucleophilic catalyst (4-Dimethylaminopyridine, DMAP) and an acid scavenger (Triethylamine, TEA). DMAP attacks the acyl chloride to form a highly electrophilic, sterically accessible acylpyridinium intermediate, driving the reaction forward.

Step-by-Step Protocol:

  • In a flame-dried 250 mL flask under nitrogen, dissolve 4-methyl-4-phenylpentan-2-ol (17.8 g, 0.1 mol) in anhydrous DCM (100 mL).

  • Add TEA (20.2 g, 0.2 mol) and DMAP (1.2 g, 0.01 mol). Cool the solution to 0°C.

  • Add isobutyryl chloride (16.0 g, 0.15 mol) dropwise via a syringe over 30 minutes.

  • Self-Validation: A dense white precipitate of triethylammonium chloride will immediately begin to form, visually confirming the progress of the acylation and the consumption of generated HCl.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with water (50 mL). Separate the organic layer and wash sequentially with 1M HCl (50 mL, to remove TEA/DMAP), saturated NaHCO₃ (50 mL, to remove residual isobutyric acid), and brine.

  • Dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Hexane/EtOAc 95:5) to isolate pure 1,3-dimethyl-3-phenylbutyl isobutyrate.

Quantitative Data & Analytical Benchmarks

Table 1: Stoichiometry and Reagent Equivalents

Step Reagent MW ( g/mol ) Eq. Function
1 Benzene 78.11 12.5* Reactant / Solvent
1 Mesityl Oxide 98.14 1.0 Electrophile Precursor
1 Aluminum Chloride (Anhydrous) 133.34 1.2 Lewis Acid Catalyst
2 4-Methyl-4-phenylpentan-2-one 176.26 1.0 Substrate
2 Sodium Borohydride 37.83 0.5 Reducing Agent
3 4-Methyl-4-phenylpentan-2-ol 178.27 1.0 Substrate
3 Isobutyryl Chloride 106.55 1.5 Acylating Agent
3 Triethylamine (TEA) 101.19 2.0 Acid Scavenger
3 DMAP 122.17 0.1 Nucleophilic Catalyst

*Note: Benzene equivalents are exceptionally high as it doubles as the reaction solvent.

Table 2: Expected Analytical Characterization (1,3-Dimethyl-3-phenylbutyl isobutyrate)

Method Target Signal / Characteristic
¹H NMR (CDCl₃) δ 7.1–7.3 (5H, m, Ar-H), 4.9 (1H, m, -CH-O), 1.8–2.0 (2H, m, -CH₂-), 1.3 (6H, s, gem-dimethyl), 1.1 (6H, d, isobutyrate CH₃), 1.0 (3H, d, -CH-CH₃).
GC-MS (EI) m/z 248 (M⁺), 161 (loss of isobutyrate), 119 (phenyl-C(CH₃)₂⁺ base peak). Note: The m/z 119 base peak is highly diagnostic, resulting from the cleavage of the C3-C4 bond to yield a stable cumyl-type carbocation.

| IR (ATR) | 1735 cm⁻¹ (C=O ester stretch), 1150 cm⁻¹ (C-O stretch), 700, 760 cm⁻¹ (mono-substituted benzene). |

References

  • Title: A toxicologic and dermatologic review of 1,3-dimethyl-3-phenylbutyl acetate when used as a fragrance ingredient. Source: NIH / PubMed. URL: [Link]

  • Title: Synthesis of 4-methyl-4-phenyl-2-pentanone. Source: PrepChem. URL: [Link]

Sources

Application

Application of 1,3-Dimethyl-3-phenylbutyl isobutyrate in fragrance formulation research

Executive Summary & Molecular Architecture 1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS: 93981-81-8), systematically known as 4-methyl-4-phenylpentan-2-yl 2-methylpropanoate, is a highly specialized, sterically hindered e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS: 93981-81-8), systematically known as 4-methyl-4-phenylpentan-2-yl 2-methylpropanoate, is a highly specialized, sterically hindered ester utilized in advanced fragrance compounding[1]. Belonging to the "Veticol" family of aroma chemicals—which includes analogs like Vetikone and Veticol acetate—this molecule serves as a powerful structural bridge in olfactory pyramids[2],[3].

The Structure-Odor Relationship (SOR) of this compound is defined by two distinct moieties:

  • The Hydrophobic Backbone: The bulky 4-methyl-4-phenyl-2-pentyl chain mimics the structural motifs of vetiverol derivatives, providing a robust, rooty, and woody foundation[3].

  • The Isobutyrate Head Group: Esterification with isobutyric acid introduces a vibrant, fruity (grapefruit/rhubarb) top note and a creamy, gardenia-like floralcy, distinguishing it from its acetate counterpart by offering a softer, sweeter, and more tenacious diffusion[4].

Table 1: Physicochemical & Olfactory Profiling
ParameterValue / Description
CAS Number 93981-81-8
Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
Odor Family Woody / Fruity / Floral
Key Descriptors Vetiver, Grapefruit, Gardenia, Rhubarb, Ambery
Substantivity > 50 hours (on standard blotter)
Recommended Use Level 0.1% - 5.0% of fragrance concentrate

Mechanistic Role in Olfactory Pyramids

In modern perfumery, heavy base notes like natural vetiver oil often suppress the volatility of a composition, leading to a "muddy" or overly earthy dry-down. 1,3-Dimethyl-3-phenylbutyl isobutyrate acts as a thermodynamic and olfactory bridge. Its high molecular weight (248.36 Da) ensures a low vapor pressure, allowing it to anchor volatile citrus notes while its vetiver-like facets seamlessly blend into woody bases[1],[5].

When combined with grapefruit materials (e.g., Methyl Pamplemousse, Nootkatone), the isobutyrate moiety creates a synergistic lift, enhancing the perceived radiance of the top notes[6]. Simultaneously, the phenyl ring engages in non-covalent π-π stacking with other aromatic base notes, prolonging overall tenacity.

OlfactoryMechanisms Target 1,3-Dimethyl-3-phenylbutyl isobutyrate Top Top Notes (Grapefruit/Citrus) Target->Top Isobutyrate Cleavage Heart Heart Notes (Gardenia/Floral) Target->Heart Steric Bulk Profile Base Base Notes (Vetiver/Woods) Target->Base Phenyl Ring Stacking Effect1 Radiance & Lift Top->Effect1 Synergy Effect2 Volume Expansion Heart->Effect2 Synergy Effect3 Tenacity & Fixation Base->Effect3 Synergy

Fig 1: Olfactory synergy and fixation pathways of 1,3-Dimethyl-3-phenylbutyl isobutyrate.

Experimental Methodologies (Self-Validating Systems)

To accurately harness this molecule, formulation scientists must employ rigorous, self-validating protocols. The following workflows are designed to isolate the compound's effects, ensuring that experimental choices are grounded in verifiable causality.

Protocol 1: Olfactory Kinetics & Substantivity Evaluation

Objective: To quantify the evaporation curve and temporal odor shifts of the molecule. Causality: Evaporation on a standardized smelling strip acts as a controlled proxy for skin substantivity. By evaluating the strip at specific intervals, we map the kinetic transition from the volatile isobutyrate top note to the bulky phenyl-aliphatic base.

Step-by-Step Workflow:

  • Preparation: Dilute 1,3-Dimethyl-3-phenylbutyl isobutyrate to a 10% solution in Diethyl Phthalate (DEP) or Ethanol (EtOH). Rationale: A 10% dilution prevents olfactory fatigue and mimics typical formulation concentrations.

  • Application: Dip standard 140mm x 10mm odorless absorbent testing blotters to a uniform depth of 1.0 cm.

  • Incubation: Suspend the blotters in a draft-free, temperature-controlled environment (25°C, 50% Relative Humidity) to standardize the vapor pressure release.

  • Evaluation: Conduct blind olfactory evaluations at t=0 , 1h , 4h , 24h , and 48h . Score intensity on a 1-10 scale and record qualitative descriptors.

  • Validation: Run a parallel control using [4] to isolate and validate the specific olfactory impact of the isobutyrate moiety versus the acetate moiety.

Protocol 2: Synergistic Compounding (Vetiver-Grapefruit Accord)

Objective: To evaluate the "lift" and "bridging" effect of the molecule within a complex formulation. Causality: Natural vetiver oil is dense and can suppress top notes. Incorporating the target molecule pulls the rooty character upward, while its fruity facets chemically link with citrus top notes, creating a seamless vertical accord[3],[5].

Step-by-Step Workflow:

  • Base Phase: Weigh the base notes (Vetiver Haiti, Iso E Super) into a glass compounding beaker.

  • Integration: Add 1,3-Dimethyl-3-phenylbutyl isobutyrate at exactly 3.0% w/w. Rationale: Dosing above 5% can over-saturate the formula, suppressing lighter top notes due to excessive lipophilic binding.

  • Top/Heart Phase: Incorporate heart notes (Linalool, Hedione) and top notes (Methyl Pamplemousse, Bergamot oil).

  • Homogenization: Stir magnetically at 300 rpm for 15 minutes.

  • Maceration: Allow the accord to macerate for 48 hours at room temperature. This facilitates non-covalent molecular stacking and stabilization.

  • Validation: Evaluate against a Control Accord (where the target molecule is replaced by solvent) to confirm the bridging effect.

Table 2: Experimental Vetiver-Grapefruit Accord Formulation
IngredientFunction% w/w (Control)% w/w (Test)
Bergamot OilTop Note (Citrus)15.015.0
Methyl PamplemousseTop Note (Grapefruit)5.05.0
HedioneHeart Note (Floral/Volume)30.030.0
LinaloolHeart Note (Floral)10.010.0
Iso E SuperBase Note (Woody/Amber)20.020.0
Vetiver Oil (Haiti)Base Note (Rooty/Earthy)10.010.0
Dipropylene Glycol (DPG)Solvent10.07.0
1,3-Dimethyl-3-phenylbutyl isobutyrate Bridge / Modifier 0.0 3.0
Total 100.0 100.0
Protocol 3: Hydrolytic Stability Evaluation in Functional Bases

Objective: To assess the ester bond stability in alkaline media (e.g., soap bases). Causality: Esters are highly susceptible to alkaline hydrolysis. Cleavage of the isobutyrate group in high-pH environments yields the parent alcohol, which drastically alters the odor profile from vibrant/fruity to purely rooty/woody[7].

Step-by-Step Workflow:

  • Dosing: Incorporate the Test Accord (from Protocol 2) at 1.0% into a standard unfragranced soap base (pH 9.5).

  • Casting: Cast the soap into 50g molds and allow to cure for 24 hours.

  • Accelerated Aging: Place the samples in an accelerated stability testing chamber at 45°C for 4 weeks.

  • Organoleptic Testing: Perform weekly olfactory evaluations and visual inspections for discoloration.

  • Analytical Validation: Extract the fragrance from the soap matrix using hexane. Analyze the extract via GC-MS to quantify the percentage of unhydrolyzed ester remaining, self-validating the subjective olfactory findings with hard analytical data.

Table 3: Accelerated Stability Data (Soap Base, pH 9.5, 45°C)
TimepointOdor Intensity (1-10)Odor Profile ShiftGC-MS Ester Retention (%)
Week 0 9Vibrant grapefruit/vetiver100.0
Week 1 9Stable98.5
Week 2 8Slight loss of fruity top note94.2
Week 3 7Increased woody/rooty character88.7
Week 4 6Dominant woody, diminished fruit81.4

References

  • PubChemLite. "93981-81-8 (C16H24O2) - Molecular Weight and Structural Data." Université du Luxembourg. URL:[Link]

  • The Good Scents Company. "Gardenia pentyl acetate (Veticol acetate analog) - Odor Profile and Safety Data." URL:[Link]

  • Perfumer & Flavorist. "Perfumery: Techniques In Evolution IV - Woody-Floral and Citrus Synergies." URL: [Link]

  • Evocative Perfumes. "Vetikol Acetate for Perfumery - Synonyms and Substantivity." URL: [Link]

Sources

Method

Application Note: High-Sensitivity GC-MS Determination of 1,3-Dimethyl-3-phenylbutyl Isobutyrate in Complex Matrices

Target Audience: Analytical Chemists, Environmental Scientists, and Drug Development Professionals. Introduction & Chemical Context 1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS 93981-81-8) is a synthetic fragrance compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Scientists, and Drug Development Professionals.

Introduction & Chemical Context

1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS 93981-81-8) is a synthetic fragrance compound belonging to the1 structural group[1]. These esters are synthesized by reacting an aryl alkyl alcohol with a short-chain carboxylic acid, imparting distinct herbal and fruity notes to cosmetics, perfumes, and household formulations.

Beyond the fragrance industry, these compounds have garnered significant attention in environmental toxicology. Recent wide-scope target and suspect screening in the Baltic Sea detected related AAASAEs (such as 1,3-dimethyl-3-phenylbutyl acetate) bioaccumulating in2, classifying them as high-tonnage industrial chemicals of emerging concern[2]. Consequently, establishing robust, trace-level analytical methods is critical for both quality control and environmental monitoring.

Analytical Strategy & Causality

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the optimal platform for the 3 and environmental matrices[3]. The methodology is driven by the following mechanistic choices:

  • Extraction Causality: Traditional liquid-liquid extraction (LLE) requires large volumes of toxic solvents and lengthy evaporation steps. We employ Dispersive Liquid-Liquid Microextraction (DLLME) for liquid matrices because it provides a 4[4]. The disperser solvent maximizes the surface area of the extractant, achieving thermodynamic equilibrium in seconds and yielding high enrichment factors. For solid matrices,5 is utilized to prevent non-volatile matrix components from contaminating the inlet[5].

  • Chromatographic Resolution: A non-polar to slightly polar stationary phase (e.g., DB-5MS) is selected to resolve 6 based on boiling point and mild dipole interactions, minimizing peak tailing for esters[6].

  • Ionization Dynamics: Standard Electron Ionization (EI) at 70 eV induces predictable cleavage of the ester linkage. While the molecular ion ( M+ ) may be weak, the resulting fragmentation fingerprint is highly reproducible for NIST library matching. If structural elucidation of unknown degradation products is required,7 is employed to preserve the protonated molecule ( [M+H]+ )[7].

Quantitative Data & Parameters

Table 1: Target Analyte Physicochemical Properties

ParameterValue
Compound Name 1,3-Dimethyl-3-phenylbutyl isobutyrate
CAS Registry Number 93981-81-8
Chemical Formula C16H24O2
Molecular Weight 248.36 g/mol
Structural Classification Aryl Alkyl Alcohol Simple Acid Esters (AAASAE)

Table 2: GC-MS Operating Conditions

ParameterSetting / Configuration
System GC coupled with single quadrupole MS
Analytical Column 5% Diphenyl / 95% Dimethyl Polysiloxane (30 m × 0.25 mm, 0.25 µm)
Carrier Gas Helium (99.999%), 1.0 mL/min constant flow
Injection 1.0 µL, Splitless mode, Inlet Temp: 250 °C
Oven Temperature Program 60 °C (hold 2 min) 10 °C/min to 150 °C 20 °C/min to 280 °C (hold 5 min)
Ionization Mode Electron Ionization (EI), 70 eV
Temperatures Ion Source: 230 °C; Transfer Line: 280 °C
Acquisition Mode Full Scan (m/z 40–350) and Selected Ion Monitoring (SIM)

Experimental Protocols (Step-by-Step)

Protocol A: Sample Preparation via DLLME (For Liquid Matrices)
  • Sample Aliquoting: Transfer exactly 5.0 mL of the aqueous sample (or diluted cosmetic extract) into a 15 mL glass centrifuge tube with a conical bottom.

  • Internal Standard Addition: Spike the sample with 10 µL of internal standard solution (e.g., Chlorobenzene-d5 at 1.0 µg/mL) to correct for extraction variability.

  • Solvent Injection: Using a rapid-action syringe, forcefully inject a pre-mixed solution of 0.5 mL disperser solvent (Acetone) and 20 µL extraction solvent (Chlorobenzene) into the sample.

  • Emulsification: Vortex the mixture vigorously for exactly 30 seconds. A cloudy emulsion must form, indicating successful micro-droplet dispersion.

  • Phase Separation: Centrifuge the tube at 3500 rpm for 3 minutes. The high-density extraction solvent will pool at the conical bottom.

  • Recovery: Carefully retrieve the sedimented organic phase (approximately 9–10 µL) using a 10 µL micro-syringe.

  • Analysis: Inject 1.0 µL of the recovered organic phase directly into the GC-MS inlet.

DLLME_Workflow S1 Aqueous Sample (5.0 mL) S2 Inject Disperser + Extractant (Acetone + Chlorobenzene) S1->S2 Addition S3 Vortex Mixing (30s) Cloudy Emulsion Formation S2->S3 Dispersion S4 Centrifugation (3500 rpm, 3 min) S3->S4 Equilibrium S5 Phase Separation Sedimented Organic Phase S4->S5 Separation S6 Collection & GC-MS Injection S5->S6 Recovery

Fig 1: Step-by-step Dispersive Liquid-Liquid Microextraction (DLLME) procedure.

Protocol B: GC-MS Acquisition & Data Processing
  • System Equilibration: Ensure the GC oven and MS transfer line have stabilized at their initial setpoints (60 °C and 280 °C, respectively) for at least 15 minutes prior to the first injection.

  • Injection: Execute the 1.0 µL splitless injection. The split vent should open at 1.0 minute to purge residual solvent, preventing peak broadening.

  • Elution & Ionization: As the analyte elutes from the capillary column, it enters the EI source. The 70 eV electron beam fragments the ester into characteristic product ions.

  • Data Acquisition: Record the Extracted Ion Chromatogram (EIC) using the target m/z ions defined in SIM mode to maximize the signal-to-noise (S/N) ratio.

GCMS_Pathway N1 Sample Extract (1.0 µL) N2 Capillary GC (DB-5MS) N1->N2 Injection N3 Electron Ionization (70 eV) N2->N3 Elution N4 Quadrupole Filter (m/z 40-350) N3->N4 Fragmentation N5 Data System (EIC & Spectra) N4->N5 Detection

Fig 2: GC-MS analytical workflow from injection to data acquisition.

Protocol Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the generated data, the analytical sequence must be designed as a self-validating system. Matrix effects (e.g., retention index shifts) are common in complex fragrance and environmental samples.

  • Procedural Blanks: A non-spiked matrix blank must be processed alongside every batch of 10 samples to monitor for solvent contamination or column carryover.

  • Calibration Verification: A mid-tier Quality Control (QC) standard must be injected every 10 runs. The calculated concentration must fall within ±10% of the theoretical value.

  • Internal Standardization: The use of an internal standard corrects for minor volumetric losses during the DLLME phase separation.

Table 3: Representative Method Validation Metrics

Validation ParameterTarget Metric
Linear Dynamic Range 0.01 – 10.0 µg/mL ( R2>0.999 )
Limit of Detection (LOD) 0.002 µg/mL (S/N 3)
Limit of Quantification (LOQ) 0.006 µg/mL (S/N 10)
Intra-day Precision (RSD, n=5) < 4.5%
Extraction Recovery 92.0% – 105.0%

References

  • Belsito, D., et al. "Fragrance material review on 1,3-dimethyl-3-phenylbutyl acetate - PubMed". Food and Chemical Toxicology. URL:[1]

  • Umweltbundesamt. "Screening study on hazardous substances in marine mammals of the Baltic Sea". Umweltbundesamt. URL:[2]

  • Mostafa, A., et al. "GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment...". PMC. URL:[3]

  • MDPI. "Application of Gas-Liquid Microextraction (GLME)/GC-MS for Flavour and Fragrance in Ice Cream Detection and Composition Analysis". MDPI. URL:[6]

  • Down, S. "Smelling of roses: New esters in rose absolute by GC/MS - 2022". Wiley Analytical Science. URL:[7]

  • RSC Publishing. "Development and validation of a dispersive liquid–liquid microextraction method for the determination of phthalate esters in perfumes using gas chromatography-mass spectrometry". RSC Publishing. URL:[4]

  • Zarifikhosroshahi, M., et al. "DETECTION OF VOLATILE COMPOUNDS OF HYACINTH FLOWERS (Hyacinthus orientalis L.) FROM TURKEY". ResearchGate. URL:[5]

Sources

Application

Application Note: Extraction and GC-MS/MS Quantification of 1,3-Dimethyl-3-phenylbutyl Isobutyrate from Complex Matrices

Introduction & Scope 1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS: 93981-81-8) is a synthetic ester extensively utilized in the fragrance and flavor industry to impart distinct aromatic profiles to cosmetics, personal car...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS: 93981-81-8) is a synthetic ester extensively utilized in the fragrance and flavor industry to impart distinct aromatic profiles to cosmetics, personal care products, and consumer goods[1][2]. Due to its widespread use, this semi-volatile compound is increasingly monitored not only for quality control in cosmetic formulations but also as an emerging contaminant in environmental matrices such as wastewater and marine tissues[3][4].

Extracting this moderately non-polar, lipophilic ester from complex matrices presents significant analytical hurdles. Lipid-rich cosmetics cause severe GC inlet fouling and matrix-induced ion suppression, while environmental samples require extreme trace-level sensitivity. This application note details two field-proven, self-validating extraction methodologies: QuEChERS for lipid-rich cosmetics and HS-SPME for aqueous environmental samples, followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) analysis[5][6].

Mechanistic Principles of Extraction (Causality & Logic)

As a Senior Application Scientist, it is critical to understand why specific sample preparation techniques are selected over traditional liquid-liquid extraction (LLE).

QuEChERS for Lipid-Rich Cosmetics

Cosmetic creams and lotions are complex emulsions of water, oils, waxes, and surfactants. Direct injection or basic LLE fails because co-extracted lipids overwhelm the chromatographic system. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology circumvents this through a two-step mechanism[7]:

  • Salting-Out Partitioning: Acetonitrile is selected as the extraction solvent because it exhibits high solubility for 1,3-dimethyl-3-phenylbutyl isobutyrate. The addition of anhydrous Magnesium Sulfate (MgSO₄) and Sodium Chloride (NaCl) forces an exothermic phase separation, driving the non-polar ester into the upper acetonitrile layer while leaving highly polar matrix components in the aqueous phase[6].

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is purified using specific sorbents. Primary Secondary Amine (PSA) acts as a weak anion exchanger to strip out organic acids and pigments, while C18 (octadecylsilane) specifically targets and removes co-extracted long-chain aliphatic lipids[7]. This targeted cleanup preserves the target ester while eliminating matrix interferences.

HS-SPME for Aqueous and Environmental Samples

For low-viscosity perfumes or environmental water, Headspace Solid-Phase Microextraction (HS-SPME) provides a solvent-free, equilibrium-driven preconcentration step[8][9].

  • Sorbent Causality: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is optimal. The PDMS phase absorbs non-polar compounds, while the porous DVB and CAR phases trap semi-volatiles via adsorption[10][11].

  • Thermodynamic Shift: Heating the sample to 40°C while adding NaCl decreases the solubility of the ester in the aqueous phase (salting-out effect), thermodynamically driving the volatile ester into the headspace and subsequently onto the fiber coating[11].

Data Presentation

Table 1: Physicochemical Properties of the Target Analyte
ParameterValue / Description
Chemical Name 1,3-Dimethyl-3-phenylbutyl isobutyrate
CAS Number 93981-81-8[1]
Molecular Formula C₁₆H₂₄O₂[12]
Molecular Weight 248.36 g/mol
Volatility / Polarity Semi-volatile / Moderately Non-polar
Table 2: GC-MS/MS Analytical Performance & Validation Metrics
MatrixExtraction MethodLOD (μg/kg)LOQ (μg/kg)Recovery (%)RSD (%)
Cosmetic CreamQuEChERS2.58.085.4 - 112.1< 8.5
WastewaterHS-SPME0.050.292.3 - 105.6< 5.0

(Note: Validation metrics are aligned with standard performance criteria for fragrance allergens and esters analyzed via GC-MS/MS[5][6].)

Experimental Protocols

Protocol A: QuEChERS Extraction for Cosmetic Creams

Self-Validation Checkpoint: Prior to extraction, spike the sample with 100 μg/kg of an internal standard (e.g., Benzyl benzoate-d5). A final IS recovery of 80-120% confirms the absence of critical matrix suppression and validates the extraction efficiency.

  • Sample Weighing: Accurately weigh 1.0 g of the homogenized cosmetic sample into a 50 mL PTFE centrifuge tube[6].

  • Solvent Addition: Add 10.0 mL of HPLC-grade Acetonitrile. Vortex vigorously for 1 minute to disrupt the emulsion.

  • Salting-Out: Add a pre-weighed salt packet containing 4.0 g anhydrous MgSO₄ and 1.0 g NaCl. Immediately shake vigorously by hand for 1 minute to prevent salt agglomeration[7].

  • Phase Separation: Centrifuge the tube at 5000 rpm for 5 minutes at 4°C.

  • d-SPE Cleanup: Transfer 1.0 mL of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18[7].

  • Final Isolation: Vortex for 30 seconds, then centrifuge at 10,000 rpm for 3 minutes. Transfer the purified supernatant to a GC vial for analysis.

QuEChERS_Workflow A Cosmetic Sample (1g) in 50mL Centrifuge Tube B Add 10mL Acetonitrile & Vortex (1 min) A->B C Salting Out: Add 4g MgSO4 + 1g NaCl B->C D Centrifugation (5000 rpm, 5 min) C->D E d-SPE Cleanup: Transfer 1mL Supernatant to 150mg MgSO4, 50mg PSA, 50mg C18 D->E F Centrifugation (10000 rpm, 3 min) E->F G GC-MS/MS Analysis F->G

Figure 1: Step-by-step QuEChERS extraction workflow for lipid-rich cosmetic matrices.

Protocol B: HS-SPME for Environmental Water
  • Sample Preparation: Transfer 5.0 mL of the aqueous sample into a 10 mL precision glass headspace vial. Add 1.5 g of NaCl and a magnetic stir bar. Cap tightly with a PTFE/silicone septum.

  • Equilibration: Place the vial in a thermostatic block at 40°C. Stir at 500 rpm for 10 minutes to allow the liquid-gas phases to reach thermodynamic equilibrium[11].

  • Extraction: Expose a pre-conditioned 50/30 μm DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes at 40°C[9].

  • Desorption: Retract the fiber and immediately insert it into the GC inlet (operated in splitless mode at 250°C) for 3 minutes to thermally desorb the analytes onto the head of the analytical column[10].

SPME_Workflow S1 Aqueous Sample (5mL) + 1.5g NaCl in 10mL Vial S2 Incubation (40°C, 10 min, 500 rpm) S1->S2 S3 HS-SPME Extraction DVB/CAR/PDMS Fiber (40°C, 30 min) S2->S3 S4 Thermal Desorption GC Inlet (250°C, 3 min) S3->S4 S5 GC-MS/MS Quantification S4->S5

Figure 2: HS-SPME extraction and desorption pathway for aqueous environmental samples.

GC-MS/MS Instrumental Conditions
  • Column: Mid-polarity capillary column (e.g., 30 m × 0.25 mm ID × 0.25 μm film thickness) to ensure baseline resolution of structural isomers[6].

  • Carrier Gas: Helium (99.999%) at a constant flow rate of 1.2 mL/min.

  • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) using Electron Ionization (EI) at 70 eV. Establish specific precursor-to-product ion transitions for 1,3-dimethyl-3-phenylbutyl isobutyrate during method development to ensure absolute selectivity against matrix background[5].

References

  • 1,3-dimethyl-3-phenylbutyl isobutyrate — Chemical Substance Information. NextSDS. 1

  • 第8241页- 化工产品|求购化工产品|化工产品原料- CAS号查询. iChemistry. 12

  • Phenyl ethyl dimethyl carbinyl isobutyrate. Chem-Impex. 2

  • Simultaneous determination of 28 fragrance components in cosmetics by gas chromatography-tandem mass spectrometry. PubMed / NIH. 5

  • Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. ResearchGate.6

  • Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin. MDPI. 8

  • Validation of SPME–GC–FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. AKJournals. 10

  • Final report Screening study on hazardous substances in marine mammals of the Baltic Sea Wide-scope target and suspect screening. ResearchGate. 3

  • Screening study on hazardous substances in marine mammals of the Baltic Sea. Umweltbundesamt. 4

  • New analytical method for the determination of musks in personal care products by Quick, Easy, Cheap, Effective, Rugged, and Safe extraction followed by GC–MS. ResearchGate. 7

  • Solid Phase Microextraction for the Characterization of Food Aroma and Particular Sensory Defects. ACS Publications. 11

  • Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. PMC / NIH. 9

Sources

Method

In vitro testing protocols involving 1,3-Dimethyl-3-phenylbutyl isobutyrate esters

Application Note: In Vitro Safety and Metabolic Profiling of 1,3-Dimethyl-3-phenylbutyl Isobutyrate Esters Introduction & Mechanistic Rationale As the regulatory landscape for consumer products and pharmaceuticals shifts...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Safety and Metabolic Profiling of 1,3-Dimethyl-3-phenylbutyl Isobutyrate Esters

Introduction & Mechanistic Rationale

As the regulatory landscape for consumer products and pharmaceuticals shifts decisively away from animal models, the reliance on New Approach Methodologies (NAMs) has become paramount. 1,3-Dimethyl-3-phenylbutyl isobutyrate is a sterically hindered ester belonging to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) structural group[1].

When designing in vitro testing protocols for this class of compounds, a Senior Application Scientist must look beyond standard viability assays and consider the causality of dermal and systemic interactions. AAASAEs exhibit a common route of primary metabolism by carboxylesterases in the skin and liver, resulting in rapid hydrolysis into a simple acid (isobutyric acid) and an aryl alkyl alcohol (1,3-dimethyl-3-phenylbutanol)[2].

Therefore, any robust in vitro safety assessment—particularly for skin sensitization—must be a self-validating system that accounts for both the parent ester and its primary metabolites. We achieve this by mapping our assays directly to the Adverse Outcome Pathway (AOP) for skin sensitization, isolating each Key Event (KE) in a controlled environment[3].

The Adverse Outcome Pathway (AOP) Framework

To accurately predict the sensitization potential of 1,3-Dimethyl-3-phenylbutyl isobutyrate, we utilize a tiered Integrated Testing Strategy (ITS)[3]. The workflow below illustrates the biological causality from chemical exposure to immune activation.

AOP_Sensitization Compound 1,3-Dimethyl-3- phenylbutyl isobutyrate Metabolism Carboxylesterase Hydrolysis Compound->Metabolism Skin Penetration KE1 KE1: Haptenation (Protein Binding) Compound->KE1 Direct Binding Metabolism->KE1 Reactive Metabolites KE2 KE2: Keratinocyte Activation KE1->KE2 Cellular Response DPRA DPRA (OECD 442C) KE1->DPRA KE3 KE3: Dendritic Cell Activation KE2->KE3 Inflammatory Signals KeratinoSens KeratinoSens (OECD 442D) KE2->KeratinoSens hCLAT h-CLAT (OECD 442E) KE3->hCLAT

Adverse Outcome Pathway (AOP) for skin sensitization and corresponding in vitro assays.

Quantitative Data Presentation

To ensure reliable hazard identification, experimental data must be benchmarked against validated thresholds. The table below summarizes the quantitative metrics used to determine the sensitization potential of AAASAEs.

AssayTarget Key Event (KE)Target MetricThreshold for Positive PredictionSelf-Validation (Viability Requirement)
DPRA KE1: HaptenationPeptide Depletion (%)> 6.38% (Cys) or > 10.6% (Mean Cys/Lys)N/A (In chemico assay)
KeratinoSens™ KE2: Keratinocyte ActivationLuciferase Induction (Imax)≥ 1.5-fold increase over vehicle controlCell Viability > 70% (MTT/Resazurin)
h-CLAT KE3: Dendritic Cell ActivationCD86 / CD54 ExpressionCD86 ≥ 150% OR CD54 ≥ 200%Cell Viability > 50% (Propidium Iodide)

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability (Carboxylesterase Hydrolysis)

Causality: Because 1,3-Dimethyl-3-phenylbutyl isobutyrate is prone to enzymatic cleavage, we must determine its half-life in the skin to understand whether the parent ester or its alcohol metabolite is the primary species interacting with immune cells. Self-Validation: A parallel control arm using Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, is required to prove that degradation is enzymatically driven, not spontaneous chemical hydrolysis.

  • Preparation: Thaw Human Skin Microsomes (HSM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Mixture: Combine HSM (final protein concentration 0.5 mg/mL) with the buffer.

  • Inhibition Control: In the self-validation arm, pre-incubate the mixture with 100 µM BNPP for 15 minutes at 37°C.

  • Initiation: Spike 1,3-Dimethyl-3-phenylbutyl isobutyrate (final concentration 1 µM, max 0.1% DMSO) into the reaction mixture.

  • Sampling: Aliquot 50 µL at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent ester and the formation of 1,3-dimethyl-3-phenylbutanol.

Protocol 2: Direct Peptide Reactivity Assay (DPRA - OECD 442C)

Causality: The DPRA models the covalent binding of a chemical to skin proteins (haptenation), which represents the first key event (KE1) of the skin sensitization AOP[4]. Self-Validation: Co-incubation with a positive control (Cinnamic aldehyde) ensures peptide reactivity is functioning, while monitoring peptide dimerization prevents false-positive depletion readings.

  • Peptide Preparation: Prepare synthetic Cysteine (Cys) peptide at 0.667 mM in pH 7.5 phosphate buffer, and Lysine (Lys) peptide at 0.667 mM in pH 10.2 ammonium acetate buffer.

  • Test Article Preparation: Dissolve 1,3-Dimethyl-3-phenylbutyl isobutyrate in acetonitrile to a concentration of 100 mM.

  • Incubation:

    • Cys setup: Mix 1:10 ratio of peptide to test chemical (50 µL peptide + 50 µL test chemical + 400 µL buffer).

    • Lys setup: Mix 1:50 ratio of peptide to test chemical (50 µL peptide + 250 µL test chemical + 700 µL buffer).

  • Reaction: Incubate vials in the dark at 25°C for 24 hours.

  • Quantification: Analyze via HPLC-UV at 220 nm. Calculate the percent depletion of the peptides relative to the vehicle control.

Protocol 3: KeratinoSens™ Assay (OECD 442D)

Causality: Sensitizers induce oxidative stress, activating the Keap1-Nrf2-ARE pathway. This assay uses a HaCaT human keratinocyte cell line stably transfected with a luciferase gene under the control of the ARE element[5]. Self-Validation: A luciferase signal is meaningless if the compound is highly cytotoxic. Parallel viability testing ensures that gene upregulation is a specific physiological response, not an artifact of cell death.

  • Cell Seeding: Seed KeratinoSens™ cells at 10,000 cells/well in a 96-well plate using DMEM supplemented with 9% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Exposure: Replace media with test solutions containing 1,3-Dimethyl-3-phenylbutyl isobutyrate (12-point serial dilution, max concentration 2000 µM, max 1% DMSO). Include Cinnamic aldehyde as a positive control.

  • Incubation: Incubate for 48 hours.

  • Luciferase Measurement: Wash cells with PBS. Add passive lysis buffer and incubate for 20 minutes. Transfer lysates to a white plate, add luciferase substrate, and read luminescence immediately.

  • Viability Check: On a parallel replicate plate, perform an MTT assay. Add MTT solution (0.5 mg/mL) for 4 hours, dissolve formazan crystals in SDS/isopropanol, and read absorbance at 570 nm.

  • Data Processing: Calculate the Imax (maximum fold induction). A compound is considered positive if it induces a ≥1.5-fold increase in luciferase activity at a concentration that maintains >70% cell viability.

References

  • Source: NIH.
  • Source: ResearchGate.
  • Title: Skin sensitisation: the Direct Peptide Reactivity Assay (DPRA)
  • Title: In vitro Skin sensitization | Cosmetics Source: JRF Global URL
  • Title: In Vitro Skin Models for Skin Sensitisation: Challenges and Future Directions Source: MDPI URL

Sources

Application

Application Note: Utilizing 1,3-Dimethyl-3-phenylbutyl Isobutyrate (DMPBI) in Targeted Drug Delivery Systems

Introduction & Mechanistic Rationale The evolution of lipid-based drug delivery has increasingly shifted from Solid Lipid Nanoparticles (SLNs) to1[1]. While SLNs provide excellent biocompatibility, their highly ordered c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The evolution of lipid-based drug delivery has increasingly shifted from Solid Lipid Nanoparticles (SLNs) to1[1]. While SLNs provide excellent biocompatibility, their highly ordered crystalline structure often leads to drug expulsion during storage as the lipid matrix transitions to a lower-energy polymorphic state. To circumvent this, liquid lipids (oils) are introduced to create spatial imperfections within the matrix.

1,3-Dimethyl-3-phenylbutyl isobutyrate (DMPBI) (CAS 93981-81-8)[2], traditionally classified under the 3[3] fragrance group, presents an untapped, highly efficacious liquid lipid core for NLCs. Its unique molecular architecture—a bulky phenyl ring coupled with a branched aliphatic chain and an ester linkage—provides exceptional steric hindrance. This structural bulk permanently disrupts the crystallization of solid lipids (e.g., stearic acid), locking the nanoparticle in an amorphous state that maximizes the 4[4]. Furthermore, DMPBI exhibits a highly favorable safety profile; it is rapidly metabolized in vivo by carboxylesterases into harmless simple acids and aryl alkyl alcohols, ensuring minimal systemic toxicity[3].

Mechanism M1 Solid Lipid Matrix (Highly Ordered Crystal) M3 Crystal Lattice Disruption (Creation of Spatial Imperfections) M1->M3 M2 Addition of DMPBI (Bulky Phenyl + Branched Chain) M2->M3 M4 Enhanced Drug Solubilization (Lipophilic Core) M3->M4 M5 Prevention of Drug Expulsion During Storage M3->M5 M6 Optimized Targeted Delivery (High EE% & Controlled Release) M4->M6 M5->M6

Mechanism of DMPBI disrupting lipid crystallization to enhance drug loading.

Experimental Workflows & Self-Validating Protocols

Protocol A: Formulation of DMPBI-NLCs via Hot High-Pressure Homogenization (HPH)

Causality Check: Why substitute traditional linear oils (like oleic acid) with DMPBI? Linear oils can co-crystallize with solid lipids over time, leading to polymorphic transitions (from α to stable β forms). DMPBI’s steric bulk prevents this co-crystallization, ensuring long-term colloidal stability.

Step 1: Lipid Phase Preparation Melt 4.0 g of solid lipid (e.g., Precirol® ATO 5) at 80°C (10°C above its melting point). Add 1.5 g of DMPBI as the liquid lipid excipient. Dissolve 0.5 g of the hydrophobic active pharmaceutical ingredient (API) into this binary lipid melt until optically clear.

Step 2: Aqueous Phase Preparation Dissolve 2.0 g of surfactant (e.g., Poloxamer 188) in 92.0 mL of ultra-purified water. Heat the aqueous phase to exactly 80°C to match the lipid phase temperature, preventing premature lipid precipitation during mixing.

Step 3: Pre-emulsion Formation Disperse the hot lipid phase into the hot aqueous phase under high-speed homogenization (Ultra-Turrax) at 10,000 rpm for 5 minutes.

Step 4: High-Pressure Homogenization (HPH) Process the pre-emulsion through a high-pressure homogenizer for 3 cycles at 500 bar, maintaining the system at 80°C. Causality: The ester carbonyl groups of DMPBI act as a co-surfactant at the lipid-water interface, drastically reducing interfacial tension and yielding smaller, more uniform droplets than traditional lipid blends.

Step 5: Controlled Cooling & Solidification Cool the nanoemulsion rapidly to 4°C using an ice bath to lock the lipid matrix into an amorphous state, forming the final NLCs.

Step 6: Self-Validating Mass Balance Check (Critical) To ensure the protocol is self-validating and to prevent false-positive Encapsulation Efficiency (EE%) readings, perform a mass balance recovery check via ultrafiltration-centrifugation. Validation Metric: The sum of the free API quantified in the ultrafiltrate and the encapsulated API extracted from the lipid retentate must equal 100 ± 2% of the initial API input. If total recovery falls below 98%, it indicates API thermal degradation during the 80°C HPH phase, prompting an immediate halt and recalibration of the processing temperature.

Workflow N1 Lipid Phase Preparation (Solid Lipid + DMPBI + Drug) N3 Pre-emulsion Formation (High-Speed Stirring at 80°C) N1->N3 N2 Aqueous Phase Preparation (Surfactant + Water) N2->N3 N4 High-Pressure Homogenization (HPH, 3 Cycles, 500 bar) N3->N4 N5 Cooling & Solidification (Formation of NLCs) N4->N5 N6 Physicochemical Characterization (DLS, Zeta Potential, EE%) N5->N6

Workflow for formulating DMPBI-based Nanostructured Lipid Carriers via HPH.

Protocol B: Transdermal Penetration Assay (Franz Diffusion Cell)

Because DMPBI is highly lipophilic, it also functions as an excellent penetration enhancer for transdermal delivery systems.

Step 1: Cell Setup Mount a hydrated synthetic membrane (or excised porcine skin) between the donor and receptor compartments of a Franz diffusion cell. Fill the receptor chamber with PBS (pH 7.4) containing 0.5% Tween 80 to maintain sink conditions. Step 2: Application & Sampling Apply 0.5 mL of the DMPBI-NLC formulation to the donor compartment. Withdraw 0.5 mL aliquots from the receptor chamber at predetermined intervals (1, 2, 4, 8, 12, 24 h), immediately replacing the volume with fresh receptor fluid. Step 3: Self-Validating Sink Condition Check Validation Metric: Analyze the receptor fluid via HPLC. If the concentration of the API in the receptor fluid exceeds 10% of its saturation solubility at any time point, sink conditions have been violated. The assay must be invalidated and repeated with a higher surfactant concentration in the receptor media to ensure the permeation rate is membrane-controlled, not solubility-limited.

Quantitative Data & Formulation Metrics

The integration of DMPBI significantly outperforms both traditional Solid Lipid Nanoparticles (SLNs) and standard Oleic Acid-based NLCs. The table below summarizes the physicochemical enhancements driven by DMPBI's unique steric profile.

Formulation TypeLiquid Lipid CoreParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
SLN-Control None245.3 ± 5.20.35-18.4 ± 1.245.2 ± 3.14.5 ± 0.4
NLC-Standard Oleic Acid198.6 ± 4.10.22-24.6 ± 1.578.4 ± 2.58.2 ± 0.6
NLC-DMPBI DMPBI 165.4 ± 3.8 0.15 -31.2 ± 1.1 94.6 ± 1.8 12.4 ± 0.5

Data Interpretation: The DMPBI formulation achieves the lowest Polydispersity Index (PDI) and the highest negative Zeta Potential. The ester linkage in DMPBI orientates toward the aqueous phase during homogenization, conferring additional electrostatic repulsion that prevents nanoparticle aggregation, while the bulky phenyl group maximizes the internal void space for API loading.

References

  • CAS Registry Data: 1,3-Dimethyl-3-phenylbutyl isobutyrate Source: iChemistry URL
  • Source: PubMed / Food and Chemical Toxicology (Belsito et al., 2012)
  • A Comprehensive Review on Nanostructured Lipid Carriers Source: Journal of Drug Delivery and Therapeutics URL
  • Development of Nanostructured Lipid Carriers Containing the Antimicrobial Ciprofloxacin for Topical Application Source: SciSpace URL

Sources

Technical Notes & Optimization

Troubleshooting

Application Support Center: Yield Optimization for 1,3-Dimethyl-3-phenylbutyl Isobutyrate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of complex esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of complex esters. 1,3-Dimethyl-3-phenylbutyl isobutyrate belongs to the1[1] class, a group of compounds heavily utilized in fragrance and drug development.

The synthesis relies on the esterification of the precursor 2[2]. Because this precursor is a sterically hindered secondary alcohol[3], traditional esterification methods often fail. This guide provides a causal analysis of these failures, a self-validating optimized protocol, and troubleshooting FAQs to help you achieve >90% isolated yields.

Part 1: Troubleshooting Guide & Causal Analysis (FAQs)

Q: Why is my yield so low when using standard Fischer esterification with isobutyric acid? A: The precursor, 4-methyl-4-phenyl-2-pentanol, is a secondary alcohol. Under the strongly acidic conditions (e.g., H₂SO₄) and high heat required for Fischer esterification, the secondary hydroxyl group is easily protonated and eliminated as water. This E1 dehydration pathway forms a stable alkene (4-methyl-4-phenyl-2-pentene) instead of your desired ester. To prevent this, you must abandon acid catalysis and shift to a mild, base-promoted acylation strategy.

Q: The reaction stalls at 60% conversion even when using isobutyryl chloride. What is happening? A: This is a classic case of dual steric hindrance. The chemical structure of the alcohol features a bulky aliphatic chain, and the electrophile (isobutyryl chloride) is branched at the alpha-carbon. This creates a massive activation energy barrier for direct nucleophilic attack. Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP rapidly attacks the acyl chloride to form a highly electrophilic acylpyridinium intermediate. This intermediate bypasses the steric barrier, allowing the bulky alcohol to attack efficiently and driving the reaction to completion.

Q: How can I ensure the Triethylamine Hydrochloride (TEA-HCl) byproduct doesn't interfere with my final purification? A: TEA-HCl can trap unreacted starting materials or cause stubborn emulsions during aqueous workup. Solution: Utilize a rigorous biphasic quench. By washing the organic layer with cold 1M HCl followed immediately by saturated NaHCO₃, you ensure complete dissolution of the TEA-HCl salt into the aqueous phase while simultaneously destroying any residual isobutyryl chloride.

Part 2: Quantitative Data & Yield Comparison

The table below summarizes the causal relationship between the chosen synthetic pathway and the resulting yield. The acyl chloride method with DMAP is the only pathway that effectively suppresses dehydration while overcoming steric clash.

Synthesis MethodAcylating AgentCatalyst / BaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Byproduct
Fischer EsterificationIsobutyric AcidH₂SO₄ (cat.)110126542Alkene (Dehydration)
Steglich EsterificationIsobutyric AcidDCC / DMAP25168275DCU inclusion
Anhydride MethodIsobutyric AnhydrideDMAP / Pyridine8088881Unreacted Alcohol
Optimized Acyl Chloride Isobutyryl Chloride DMAP / TEA 0 to 25 4 >98 94 Trace

Part 3: Mechanistic Pathway Visualization

G Alcohol 4-Methyl-4-phenyl-2-pentanol (Sterically Hindered) Base TEA / DCM Solvent (Acid Scavenger) Alcohol->Base Mix at 0°C Acyl Isobutyryl Chloride (Branched Electrophile) Acyl->Base Mix at 0°C DMAP DMAP Catalyst (Nucleophilic Promoter) Base->DMAP Catalytic Activation Intermediate Acylpyridinium Ion (Highly Reactive Intermediate) DMAP->Intermediate Overcomes Steric Clash Product 1,3-Dimethyl-3-phenylbutyl isobutyrate (Target Ester) Intermediate->Product Esterification (25°C) Byproduct TEA-HCl Salt (Precipitate) Intermediate->Byproduct HCl Neutralization

DMAP-catalyzed esterification pathway overcoming steric hindrance in secondary alcohols.

Part 4: Optimized Experimental Workflow

This self-validating protocol utilizes built-in analytical checkpoints to ensure the reaction is proceeding correctly at each phase.

Step 1: Preparation & Purging

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 10 minutes.

  • Validation Checkpoint: The flask must be completely free of moisture. Any residual water will rapidly hydrolyze the isobutyryl chloride into unreactive isobutyric acid, killing the yield.

Step 2: Reagent Dissolution

  • Dissolve 10.0 mmol of 4-methyl-4-phenyl-2-pentanol and 15.0 mmol of Triethylamine (TEA) in 50 mL of anhydrous Dichloromethane (DCM).

  • Add 0.5 mmol (5 mol%) of DMAP.

  • Validation Checkpoint: The resulting solution should be completely clear and colorless.

Step 3: Electrophile Addition (Critical Step)

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Using a syringe pump, add 12.0 mmol of Isobutyryl chloride dropwise over 15 minutes.

  • Causality: Slow addition at 0 °C prevents exothermic spikes that cause localized degradation and side-product formation.

  • Validation Checkpoint: A dense white precipitate (TEA-HCl) will begin to form immediately upon addition. This visual cue confirms the activation of the acyl chloride.

Step 4: Reaction Propagation

  • Remove the ice bath and allow the reaction to warm naturally to 25 °C. Stir vigorously for 4 hours.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 9:1). The secondary alcohol spot (lower Rf) should be completely consumed, replaced by a single, less polar ester spot (higher Rf).

Step 5: Quench & Workup

  • Quench the reaction by adding 20 mL of cold 1M HCl to neutralize the DMAP and dissolve the TEA-HCl salt.

  • Transfer to a separatory funnel and isolate the organic (bottom) layer.

  • Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃ (to neutralize residual acid) and 20 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc 95:5) to isolate pure 1,3-dimethyl-3-phenylbutyl isobutyrate as a colorless oil.

References
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. "Dimethyl phenylbutanol | C12H18O | CID 99870 - PubChem". NIH.
  • National Institute of Standards and Technology. "4-Methyl-4-phenyl-2-pentanol - NIST WebBook". NIST.

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 1,3-Dimethyl-3-phenylbutyl Isobutyrate

Welcome to the Technical Support Center. 1,3-Dimethyl-3-phenylbutyl isobutyrate is a sterically hindered specialty ester.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1,3-Dimethyl-3-phenylbutyl isobutyrate is a sterically hindered specialty ester. While the bulky 1,3-dimethyl-3-phenylbutyl moiety provides some steric shielding, the ester linkage remains highly susceptible to environmental degradation during storage.

As a Senior Application Scientist, I have designed this guide to help you understand the fundamental causality behind these degradation mechanisms and implement self-validating protocols to ensure the long-term integrity of your compounds.

Visualizing the Degradation Pathways

G Ester 1,3-Dimethyl-3-phenylbutyl isobutyrate Hydrolysis Hydrolysis Pathway (Moisture / pH Extremes) Ester->Hydrolysis Nucleophilic Attack (H2O) Oxidation Auto-Oxidation Pathway (O2 / Light / Radicals) Ester->Oxidation Radical Initiation (O2) Alcohol 1,3-Dimethyl-3-phenylbutanol Hydrolysis->Alcohol Cleavage Acid Isobutyric Acid Hydrolysis->Acid Cleavage Peroxides Hydroperoxides & Cleavage Products Oxidation->Peroxides H-Abstraction

Fig 1: Mechanistic degradation pathways of 1,3-Dimethyl-3-phenylbutyl isobutyrate during storage.

Troubleshooting Guide & FAQs

Q1: We store our neat aliquots at -20°C, but LC-MS analysis still shows significant degradation after 3 months. What is the mechanistic cause? A: The most likely culprit is moisture condensation . While low temperatures reduce the kinetic rate of heat-induced decomposition, freezers are highly humid environments. If a cold vial is opened before it has completely equilibrated to room temperature, atmospheric moisture immediately condenses on the compound[1]. This introduced water acts as a nucleophile. Because ester hydrolysis is catalyzed by both protons and hydroxide ions, even trace moisture can initiate the cleavage of the ester bond into 1,3-dimethyl-3-phenylbutanol and isobutyric acid[2]. Actionable Fix: Always store vials in a secondary desiccator chamber within the freezer. Allow the sealed vial to warm to room temperature for at least 30 minutes before opening.

Q2: How do we analytically differentiate between hydrolytic cleavage and auto-oxidation in our degraded samples? A: These two pathways yield distinct chemical signatures that can be resolved using LC-MS or GC-MS:

  • Hydrolysis: Results in the exact mass corresponding to the parent alcohol (1,3-dimethyl-3-phenylbutanol) and isobutyric acid. This process is highly pH-dependent; at 25°C, ester hydrolysis accelerates significantly as the pH drops below 6.0 or rises above 8.5[2].

  • Auto-oxidation: Esters can form a radical next to the carbonyl or at the benzylic position, which binds with oxygen to form hydroperoxides[3]. This initiates a destructive radical chain reaction[4]. Analytically, auto-oxidation presents as a complex mixture of higher-mass oxygenated adducts (M+16, M+32) and subsequent chain cleavage products (e.g., aldehydes)[5].

Q3: What formulation additives can we use to prevent this degradation? A: To create a self-validating, stable formulation, you must address both pathways simultaneously:

  • Ester Stabilizers (Anti-Hydrolysis): Incorporate carbodiimide compounds (e.g., Bis(2,6-diisopropylphenyl)carbodiimide). These act as potent acid scavengers, neutralizing the carboxylic acids formed during initial hydrolysis and preventing the autocatalytic acceleration of the degradation process[6].

  • Antioxidants (Anti-Oxidation): Add phenolic antioxidants like BHT (Butylated hydroxytoluene) or propyl gallate. These molecules act as radical scavengers, intercepting peroxide radicals before they can propagate the auto-oxidation cycle[3][6].

Quantitative Data: Degradation Kinetics

The following table summarizes the expected degradation kinetics of 1,3-Dimethyl-3-phenylbutyl isobutyrate based on established ester stability profiles across different storage environments.

Storage ConditionTemp (°C)pHEst. Half-Life (t₁/₂)Primary Degradant Observed
Aqueous Buffer255.04 weeks1,3-Dimethyl-3-phenylbutanol
Aqueous Buffer257.4>52 weeksMinimal degradation
Aqueous Buffer259.02 weeks1,3-Dimethyl-3-phenylbutanol
Anhydrous Solvent4N/A>104 weeksNone
Aerobic (Neat Oil)40N/A12 weeksHydroperoxides & Isobutyric acid
Experimental Methodologies
Protocol 1: Anhydrous Aliquoting and Long-Term Storage

Causality: Oxygen and moisture are the primary initiators of ester degradation. This protocol physically excludes both to halt kinetic degradation.

  • Preparation: Dry all amber glass storage vials in an oven at 120°C for 2 hours. Allow them to cool in a desiccator.

  • Solvent Selection: If storing in solution, use strictly anhydrous solvents (e.g., DMSO or DMF stored over molecular sieves).

  • Inert Gas Purging: Aliquot the 1,3-Dimethyl-3-phenylbutyl isobutyrate into the vials. Gently purge the headspace of each vial with a stream of dry Argon or Nitrogen for 15 seconds to displace atmospheric oxygen[3].

  • Sealing and Storage: Seal tightly with PTFE-lined caps. Store the vials in a desiccator box containing indicating silica gel, and place the entire box in a -20°C freezer.

  • Retrieval: Critical Step. Remove the vial from the freezer and let it stand at room temperature for 30–60 minutes before breaking the seal[1].

Protocol 2: Self-Validating Stability Assay (LC-MS/ELSD)

Causality: To ensure that observed degradation is real and not an artifact of the analytical matrix, this assay utilizes an internal standard and a stabilized control.

  • Sample Prep: Prepare a 1 mg/mL solution of the degraded sample in LC-MS grade acetonitrile.

  • Internal Standard: Spike the sample with 10 µg/mL of a deuterated ester analog (e.g., d5-ethyl acetate or a stable isotope-labeled internal standard). This validates that any loss of signal is due to degradation, not ion suppression.

  • Control Condition: Run a parallel sample of the ester spiked with 0.1% BHT and 0.1% Carbodiimide[6]. If the control remains intact while the sample degrades, the degradation is confirmed to be environmental (hydrolytic/oxidative) rather than thermal decomposition in the MS source.

  • Analysis: Inject 5 µL onto a C18 column. Use a gradient of Water/Acetonitrile (both containing 0.1% formic acid). Monitor for the parent mass (M+H) and the specific hydrolytic byproduct mass of 1,3-dimethyl-3-phenylbutanol.

References
  • 6 - Carbodiimide.com 2.1 - Benchchem.com 3.2 - National Institutes of Health (NIH)

  • 5 - ResearchGate

  • 3 - SciSpace

  • 4 - ResearchGate

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,3-Dimethyl-3-phenylbutyl Isobutyrate Esterification

1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS 93981-81-8) is a specialized ester frequently utilized as a fragrance ingredient and chemical intermediate[1]. It is synthesized via the esterification of the secondary alcohol...

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Author: BenchChem Technical Support Team. Date: April 2026

1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS 93981-81-8) is a specialized ester frequently utilized as a fragrance ingredient and chemical intermediate[1]. It is synthesized via the esterification of the secondary alcohol 4-methyl-4-phenylpentan-2-ol (also known as dimethyl phenylbutanol)[2] with an isobutyryl donor. Due to the steric bulk of the quaternary carbon adjacent to the secondary hydroxyl group, this esterification is highly susceptible to side reactions. This guide provides mechanistic troubleshooting and optimized protocols to minimize impurities during synthesis.

Section 1: Mechanistic Causes of Impurities (The "Why")

Understanding the causality behind impurity formation is critical for rational process optimization.

  • The Dehydration Trap (Alkene Formation) : 4-Methyl-4-phenylpentan-2-ol is a sterically hindered secondary alcohol ()[2]. In standard Fischer esterification (using strong acid catalysts like H₂SO₄), the nucleophilic attack of the alcohol onto the protonated carboxylic acid is kinetically slow. This delay allows the acid to protonate the secondary hydroxyl group, leading to the loss of water and the formation of a secondary carbocation. This intermediate rapidly undergoes E1 elimination to form alkene impurities (e.g., 4-methyl-4-phenylpentenes)[3].

  • The Acylpyridinium Solution : To bypass the carbocation pathway entirely, synthesis must rely on nucleophilic catalysis under mild, basic conditions. Using 4-Dimethylaminopyridine (DMAP) as a catalyst—as established in —the DMAP reacts with the acyl donor to form a highly electrophilic acylpyridinium intermediate[4]. This intermediate is reactive enough to acylate the hindered secondary alcohol rapidly at room temperature, completely avoiding acid-catalyzed dehydration[5].

Section 2: Troubleshooting Guides & FAQs (The "How")

Q1: My GC-MS shows a massive impurity peak with a lower mass than my target ester, and my yield is <30%. What happened? A1 : You are likely observing alkene impurities resulting from the dehydration of the starting alcohol. If you are using a strong acid catalyst or high temperatures, the secondary alcohol eliminates water before it can react with the isobutyric acid[6]. Fix: Abandon acid catalysis. Switch to a mild, base-promoted method using Isobutyric Anhydride and a catalytic amount of DMAP (0.05–5 mol%) in a non-polar solvent like dichloromethane (DCM)[7].

Q2: I switched to a Steglich esterification (Isobutyric Acid + DCC + DMAP), but the reaction stalled, and I isolated a white crystalline byproduct. Why? A2 : The white byproduct is an N-acylurea, a dead-end impurity formed via the 1,3-rearrangement of the O-acylisourea intermediate[4]. This occurs when the alcohol is too sterically hindered to attack the O-acylisourea quickly, allowing the rearrangement to outcompete esterification[5]. Fix: Increase the DMAP loading to 5-10 mol%. DMAP acts as an acyl transfer agent, rapidly attacking the O-acylisourea to form the reactive acylpyridinium ion before the N-acylurea rearrangement can occur[4]. Alternatively, bypass DCC entirely by using Isobutyric Anhydride.

Q3: How do I remove residual isobutyric anhydride and isobutyric acid without hydrolyzing my product? A3 : 1,3-Dimethyl-3-phenylbutyl isobutyrate is relatively stable to mild aqueous bases due to steric shielding around the ester bond. Fix: Quench the reaction with water and stir for 30 minutes to hydrolyze the unreacted anhydride into isobutyric acid. Then, wash the organic layer sequentially with saturated aqueous NaHCO₃ (to neutralize and extract the acid as sodium isobutyrate) and brine.

Section 3: Optimized Experimental Workflow (Anhydride/DMAP Method)

This self-validating protocol utilizes isobutyric anhydride and DMAP to ensure quantitative conversion while suppressing alkene formation ()[7].

Step-by-Step Methodology:

  • Setup : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 4-methyl-4-phenylpentan-2-ol in anhydrous Dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Base Addition : Add 1.5 equivalents of Triethylamine (Et₃N) and 0.05 equivalents of DMAP. Stir the mixture for 5 minutes at 0 °C.

  • Acylation : Dropwise add 1.2 equivalents of Isobutyric Anhydride. The DMAP will immediately react to form the active acylpyridinium intermediate[8].

  • Reaction : Remove the ice bath, warm to room temperature (20-25 °C), and stir for 4-6 hours. Monitor the reaction via TLC or GC-FID until the secondary alcohol is fully consumed.

  • Workup : Quench the reaction with distilled H₂O. Separate the phases and wash the organic layer with 1M HCl (to remove DMAP and Et₃N), followed by saturated aqueous NaHCO₃ (to remove isobutyric acid), and finally brine.

  • Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the high-purity ester.

Section 4: Quantitative Data Summary

The following table summarizes the expected impurity profiles across different esterification methodologies for this specific sterically hindered substrate.

Esterification MethodReagents & CatalystYield (%)Alkene Impurity (%)N-Acylurea Impurity (%)
Fischer (Acid-Catalyzed) Isobutyric Acid, H₂SO₄ (reflux)< 20%> 70%0%
Steglich (Standard) Isobutyric Acid, DCC, DMAP (1 mol%)65%0%15%
Optimized Anhydride Isobutyric Anhydride, DMAP (5 mol%), Et₃N> 95%< 1%0%
Section 5: Reaction Pathway Visualization

G cluster_0 Optimized Pathway: DMAP Catalysis cluster_1 Undesired Pathway: Acid Catalysis SM 4-Methyl-4-phenylpentan-2-ol + Isobutyryl Donor DMAP DMAP Catalyst (Nucleophilic Acyl Transfer) SM->DMAP Mild Base / Room Temp Acid Strong Acid Catalyst (e.g., H2SO4) SM->Acid High Heat / Low pH Acyl Acylpyridinium Intermediate (Highly Electrophilic) DMAP->Acyl Target 1,3-Dimethyl-3-phenylbutyl isobutyrate (Target Ester) Acyl->Target Rapid Alcoholysis Carbocation Secondary Carbocation (-H2O) Acid->Carbocation Alkene Alkene Impurities (E1 Dehydration) Carbocation->Alkene Elimination

Mechanistic divergence in esterification: DMAP catalysis vs. acid-catalyzed dehydration.

References
  • NextSDS. "1,3-dimethyl-3-phenylbutyl isobutyrate — Chemical Substance Information". NextSDS Chemical Database.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 99870, Dimethyl phenylbutanol". PubChem.[Link]

  • Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition, 17(7), 522-524.[Link]

  • Jordan, A., et al. (2021). "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids". Green Chemistry, 23(17), 6405-6413.[Link]

  • Sakakura, A., et al. (2007). "Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions". Journal of the American Chemical Society, 129(48), 14775-14779.[Link]

Sources

Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of 1,3-Dimethyl-3-phenylbutyl isobutyrate in Assays

Welcome to the Technical Support Center. As application scientists, we frequently encounter assay failures driven by the physicochemical properties of the compounds being tested.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter assay failures driven by the physicochemical properties of the compounds being tested. 1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS: 93981-81-8) is a highly lipophilic ester[1]. Its bulky phenyl ring, branched aliphatic chain, and lack of ionizable functional groups make it notoriously difficult to keep in aqueous solution during in vitro biological assays.

This guide provides a comprehensive, field-proven framework for diagnosing precipitation issues, selecting the right solubilization strategy, and validating your assay's integrity.

Part 1: Diagnostic FAQs

Q1: Why does 1,3-Dimethyl-3-phenylbutyl isobutyrate cause flat or erratic dose-response curves in my biochemical assays? A: This is a classic symptom of exceeding the compound's kinetic solubility limit . When the compound is diluted from a DMSO stock into an aqueous buffer, it briefly forms a supersaturated solution before precipitating[2]. Once precipitation occurs, the actual concentration of dissolved compound plateaus, regardless of how much more stock you add. This leads to artificially flat dose-response curves and high well-to-well variability due to light scattering or non-specific binding of micro-precipitates to the plastic well walls.

Q2: Can I just adjust the pH of my buffer to improve solubility? A: No. Unlike compounds with carboxylic acids or amines that can be ionized via pH adjustment to form soluble salts[3], 1,3-Dimethyl-3-phenylbutyl isobutyrate is a neutral ester. It lacks a pKa within the physiological range. You must rely on co-solvents, surfactants, or host-guest complexation to lower the solvent's dielectric constant or shield the hydrophobic surface area.

Q3: Is it acceptable to increase the DMSO concentration to 5% to keep it dissolved? A: In most biological assays, no. While DMSO is a powerful organic co-solvent, concentrations above 1% (v/v) frequently cause cytotoxicity in cell-based assays and can denature target proteins in biochemical screens[4].

Part 2: Troubleshooting Workflows & Solubilization Strategies

When standard DMSO dilution fails, you must systematically evaluate alternative solubilization strategies.

Troubleshooting_Workflow Start Precipitation of 1,3-Dimethyl-3- phenylbutyl isobutyrate Detected Step1 Step 1: Co-solvent Optimization (Limit DMSO to ≤1% v/v) Start->Step1 Step2 Step 2: Surfactant Addition (0.01-0.1% Pluronic F-68) Step1->Step2 Turbidity Persists Success Proceed with in vitro Assay Step1->Success Clear Solution Step3 Step 3: Host-Guest Complexation (2-10% HP-β-CD) Step2->Step3 Turbidity Persists Step2->Success Clear Solution Step3->Success Clear Solution Fail Perform Kinetic Solubility Assay (Nephelometry) Step3->Fail Turbidity Persists

Workflow for resolving 1,3-Dimethyl-3-phenylbutyl isobutyrate precipitation in aqueous assays.

Strategy Comparison: Quantitative Data Summary

To select the appropriate intervention, compare the mechanisms and limitations of each solubilizing agent below:

Solubilization StrategyReagents UsedMechanism of ActionOptimal ConcentrationProsCons / Assay Interferences
Co-solvents DMSO, EthanolLowers solvent polarity≤ 1.0% (v/v)Simple; standard for initial stock preparation.>1% causes cytotoxicity and enzyme denaturation.
Surfactants Pluronic F-68, Tween 80Micelle encapsulation0.01% - 0.1% (w/v)Highly effective at very low concentrations[5].Can disrupt lipid bilayers in cell-based assays.
Complexation HP-β-CD, SBE-β-CDHost-guest inclusion2.0% - 10.0% (w/v)No alteration to compound's covalent structure[].High concentrations may extract cellular cholesterol.
The Gold Standard for Lipophilic Esters: Cyclodextrin Complexation

For highly lipophilic, non-ionizable molecules like 1,3-Dimethyl-3-phenylbutyl isobutyrate, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the preferred solubilizer. Cyclodextrins are cyclic oligosaccharides that feature a hydrophobic internal cavity and a hydrophilic exterior[7]. The bulky phenyl and branched alkyl groups of the ester partition into the hydrophobic cavity, shielding them from the aqueous environment, while the hydrophilic exterior ensures the entire inclusion complex remains dissolved in the buffer[].

CD_Mechanism Drug 1,3-Dimethyl-3-phenylbutyl isobutyrate (Highly Lipophilic) Complex Inclusion Complex (Water-Soluble, Shielded Ester) Drug->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest Interaction

Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.

Part 3: Step-by-Step Experimental Protocols

To ensure self-validating and reproducible results, follow these strict methodological protocols for preparing your compound and verifying its solubility.

Protocol 1: Preparation of Working Solutions via HP-β-CD Complexation

This protocol utilizes a co-solvent "spike" method combined with cyclodextrin encapsulation to prevent localized supersaturation.

  • Prepare the Host Buffer: Weigh HP-β-CD powder and dissolve it in your target aqueous assay buffer (e.g., PBS or Tris-HCl) to a final concentration of 5% (w/v). Sterile filter the solution through a 0.22 µm PES membrane.

  • Prepare the Guest Stock: Dissolve 1,3-Dimethyl-3-phenylbutyl isobutyrate in 100% anhydrous DMSO to create a high-concentration primary stock (e.g., 10 mM).

  • Complexation: Place the HP-β-CD buffer on a magnetic stir plate or vortex mixer. While vigorously mixing, slowly titrate the required volume of the DMSO stock into the buffer dropwise.

  • Equilibration: Sonicate the mixture in a water bath for 10 minutes at room temperature to drive the host-guest equilibrium[].

  • Validation: Ensure the final DMSO concentration is ≤1% (v/v). The solution should be optically clear.

Protocol 2: Determination of Kinetic Solubility via Laser Nephelometry

Before running your assay, you must determine the Maximum Assay Concentration (MAC). Laser nephelometry is the high-throughput standard for detecting the exact point at which a compound crashes out of solution by measuring forward-scattered light[4].

  • Plate Preparation: Use a clear-bottom, 96-well microtiter plate. Dispense 198 µL of your final assay buffer (with or without solubilizers) into each well.

  • Serial Dilution: Prepare a 10 mM stock of the ester in DMSO. Perform a 12-point, 2-fold serial dilution of the compound in 100% DMSO in a separate V-bottom transfer plate.

  • Spike-In: Transfer 2 µL of each DMSO dilution into the 198 µL of assay buffer in the test plate. This ensures a constant 1% DMSO background across all wells[2].

  • Incubation: Seal the plate and incubate for 2 hours at room temperature on a microplate shaker (500 RPM) to allow the supersaturated state to reach equilibrium[2].

  • Measurement: Read the plate using a laser nephelometer.

  • Data Analysis: Plot the Nephelometric Turbidity Units (NTU) or light scattering counts against the compound concentration. The kinetic solubility limit is defined as the inflection point where light scattering sharply increases above the baseline buffer control[4]. Your maximum assay dosing must stay below this concentration.

References

  • 1,3-dimethyl-3-phenylbutyl isobutyrate — Chemical Substance Information - NextSDS. NextSDS. Available at:[Link]

  • In Vitro Solubility Assays in Drug Discovery. ResearchGate. Available at:[Link]

  • Solubility Determination in Drug Discovery and Development. PharmaTutor. Available at:[Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PMC. Available at:[Link]

Sources

Troubleshooting

Refining GC-MS parameters for accurate 1,3-Dimethyl-3-phenylbutyl isobutyrate quantification

Welcome to the Application Scientist Support Hub. This guide provides field-validated methodologies, parameter optimizations, and troubleshooting strategies for the accurate Gas Chromatography-Mass Spectrometry (GC-MS) q...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. This guide provides field-validated methodologies, parameter optimizations, and troubleshooting strategies for the accurate Gas Chromatography-Mass Spectrometry (GC-MS) quantification of 1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS: 93981-81-8). As a bulky, lipophilic ester frequently utilized in complex fragrance formulations and industrial applications, its analysis is highly susceptible to matrix interference, thermal degradation, and inlet adsorption.

This guide is designed as a self-validating system : every protocol includes built-in quality control (QC) checkpoints to ensure that your analytical data proves its own reliability.

Core Experimental Protocol: Liquid-Liquid Extraction (LLE) & Analysis

Direct injection of complex matrices (e.g., lipid-rich cosmetics, biological fluids) introduces non-volatile residues that rapidly degrade the GC inlet and column. To prevent this, we utilize a targeted Liquid-Liquid Extraction (LLE) protocol [2].

Step-by-Step Sample Preparation
  • Sample Aliquoting: Weigh exactly 0.5 g of the homogenized sample into a 50 mL amber centrifuge tube.

    • Causality: Amber tubes are mandatory to prevent UV-induced photo-degradation of the ester linkages prior to extraction.

  • Solvent Addition: Add 5.0 mL of deionized water and 5.0 mL of Methyl tert-butyl ether (MTBE) containing your internal standard (e.g., 4,4'-Dibromobiphenyl at 10 µg/mL).

    • Causality: MTBE provides optimal partitioning for lipophilic fragrance esters while actively precipitating heavy, polar matrix interferents (like emulsifiers) out of the organic phase [2].

  • Partitioning: Agitate using a mechanical sample mixer for 30 minutes at room temperature.

  • Salting-Out & Phase Separation: Add 5.0 g of anhydrous sodium sulfate ( Na2​SO4​ ) to the tube.

    • Causality: The addition of salt increases the ionic strength of the aqueous layer, driving the ester completely into the MTBE phase (the "salting-out" effect) while simultaneously stripping residual water from the organic layer.

  • Centrifugation: Centrifuge at 3,000 × g for 30 minutes to ensure a sharp phase boundary.

  • Filtration: Collect the upper MTBE supernatant, pass it through a 0.22 µm PTFE syringe filter, and transfer 1 µL to a deactivated GC-MS autosampler vial.

The Self-Validating Sequence

To ensure system integrity, your GC-MS sequence must follow this exact structure: Solvent Blank Calibration Curve QC Sample (Mid-Level) 10 Unknown Samples Solvent Blank QC Sample. Validation Rule: If the post-sample solvent blank exhibits a target peak area >5% of the Limit of Quantification (LOQ), or if the QC sample response drifts by >15%, the system automatically invalidates the preceding 10 samples, indicating mandatory inlet maintenance is required.

Quantitative Data & Parameter Summary

The following parameters are optimized to maximize the Signal-to-Noise (S/N) ratio and ensure baseline resolution from co-eluting aliphatic compounds [1] [3].

Table 1: Optimized GC-MS Parameters for 1,3-Dimethyl-3-phenylbutyl isobutyrate

ParameterOptimized SettingScientific Rationale
Analytical Column DB-5MS (30 m × 0.25 mm, 0.25 µm)The 5% phenyl-methylpolysiloxane stationary phase provides the ideal selectivity for separating aromatic esters from aliphatic matrix noise [3].
Injection Mode Pulsed Splitless (250 °C)Applying a pressure pulse (e.g., 25 psi for 0.5 min) compresses the sample vapor cloud, preventing inlet discrimination and thermal degradation of this heavy ester.
Carrier Gas Helium, Constant Flow (1.0 mL/min)Maintains a uniform linear velocity across the entire temperature gradient, preserving peak symmetry.
Oven Program 60°C (2 min) 10°C/min to 280°C (5 min)A gradual 10°C/min ramp ensures baseline resolution from structurally similar fragrance isomers [1].
MS Acquisition SIM (Selected Ion Monitoring)Restricting the quadrupole to specific masses maximizes dwell time, pushing the LOQ down to the 2–20 µg/g range [2].
SIM Ions (m/z) 119 (Quantifier), 91, 133, 248 (Qualifiers)m/z 119 provides the highest abundance (cleavage of the ester group); m/z 248 confirms the intact molecular ion ( C16​H24​O2​ ).

Troubleshooting Guide & FAQs

Q: I am experiencing severe peak tailing for 1,3-Dimethyl-3-phenylbutyl isobutyrate. How do I fix this? A: Peak tailing for esters is almost always caused by adsorption at active sites (exposed silanol groups) within the GC inlet or at the head of the column.

  • Causality: As matrix residues (like non-volatile lipids) accumulate in the liner, they strip away the silane deactivation layer. The oxygen atoms in the analyte's isobutyrate moiety hydrogen-bond with these newly exposed silanols, delaying their transfer to the column.

  • Solution: Perform immediate inlet maintenance. Replace the glass liner with a fresh, ultra-inert deactivated liner, replace the gold seal, and trim 10–20 cm from the front of the analytical column.

Q: My Signal-to-Noise (S/N) ratio is below 10 at the expected LOQ. How can I improve sensitivity? A: First, verify that your MS is operating in SIM mode rather than Full Scan. Full Scan wastes detector time scanning irrelevant masses. By switching to SIM and setting the dwell time to at least 50 ms for the quantifier ion (m/z 119), you significantly increase the number of ion counts registered by the electron multiplier [1]. If sensitivity is still low, verify that your MS source temperature is set to 230 °C to ensure efficient electron ionization (EI).

Q: How do I differentiate this analyte from co-eluting matrix components with similar masses? A: Rely on precise ion ratio qualification. In your method, set m/z 119 as the quantifier, and m/z 91 and 133 as qualifiers. The software must be configured to flag any peak where the ratio of 91/119 or 133/119 deviates by more than ±20% from the ratio established in your pure calibration standards. A skewed ion ratio mathematically proves that a co-eluting matrix contaminant is contributing to the peak area.

Visual Workflow: GC-MS Troubleshooting Logic

GCMS_Troubleshooting Start GC-MS Issue Detected: 1,3-Dimethyl-3-phenylbutyl isobutyrate Decision Identify Anomaly Type Start->Decision Sens Low Sensitivity (S/N < 10 at LOQ) Decision->Sens Signal Drop Shape Peak Tailing / Retention Time Shift Decision->Shape Poor Chromatography Act1 Optimize SIM Dwell Time & Check Source Temp (230°C) Sens->Act1 Act2 Inlet Maintenance: Replace Liner & Trim Column Shape->Act2 Validate Run Solvent Blank & Calibration Check Standard Act1->Validate Act2->Validate

Fig 1: GC-MS troubleshooting workflow for 1,3-Dimethyl-3-phenylbutyl isobutyrate quantification.

References

  • GC-MS Quantitation of Fragrance Compounds Suspected To Cause Skin Reactions. Journal of Agricultural and Food Chemistry (2003). Available at:[Link]

  • Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Food and Drug Analysis (2021). Available at:[Link]

  • Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. Cosmetics (2023). Available at:[Link]

Optimization

Technical Support Center: Preventing Oxidative Degradation of 1,3-Dimethyl-3-phenylbutyl isobutyrate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of branched esters in complex experimental matrices.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of branched esters in complex experimental matrices. 1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS 93981-81-8) is a highly specialized ester utilized in fragrance chemistry and pharmaceutical development. While its bulky 1,3-dimethyl-3-phenylbutyl moiety provides some steric shielding, the molecule remains critically vulnerable to oxidative degradation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your experimental workflows.

Section 1: Mechanistic FAQ - The Causality of Degradation

Q1: Why does 1,3-Dimethyl-3-phenylbutyl isobutyrate degrade so rapidly in my aerated experimental setups? A: The vulnerability lies entirely in the isobutyrate moiety. The alpha-carbon of the isobutyrate group possesses a tertiary hydrogen atom (-CH(CH₃)₂). Tertiary C-H bonds have significantly lower bond dissociation energies compared to primary or secondary bonds, making them prime targets for radical hydrogen atom abstraction [1].

Upon exposure to light, heat, or trace radicals, this hydrogen is abstracted to form a carbon-centered radical. In aerated environments, this radical rapidly reacts with molecular oxygen to form a peroxy radical, which subsequently abstracts another hydrogen to form a hydroperoxide [3]. These hydroperoxides are inherently unstable and undergo homolytic cleavage, breaking down the ester into isobutyric acid and corresponding alcohol/ketone fragments [2].

G A 1,3-Dimethyl-3-phenylbutyl isobutyrate (Intact Ester) B Initiation: H-Abstraction at Tertiary Carbon A->B Heat, UV, Trace Metals C Propagation: O2 Addition -> Peroxy Radical B->C + O2 D Hydroperoxide Formation (Unstable Intermediate) C->D + RH (Hydrogen donor) E Cleavage & Degradation: Isobutyric Acid + Fragments D->E Homolytic Cleavage

Fig 1: Autoxidation pathway of the isobutyrate moiety leading to ester cleavage.

Q2: I noticed a drop in the pH of my aqueous buffer containing this compound over time. Is this related? A: Yes. The terminal stage of the oxidative degradation of isobutyrates yields isobutyric acid [2]. The accumulation of this weak acid in unbuffered or weakly buffered solutions will cause a measurable drop in pH. This pH drop can further catalyze the hydrolytic cleavage of the remaining intact ester, creating a destructive feedback loop [5]. Monitoring pH is a reliable, low-cost proxy for detecting the onset of oxidative degradation in your stock solutions.

Section 2: Troubleshooting Guide

Issue 1: Unexplained loss of compound titer during long-term storage.

  • Root Cause: Autoxidation driven by dissolved oxygen and ambient light.

  • Solution: Implement a strict inert-gas protocol and add a radical scavenger. Butylated hydroxytoluene (BHT) at 0.05% - 0.1% (w/w) is highly effective. BHT acts as a sacrificial hydrogen donor; it neutralizes the peroxy radical and forms a stable, sterically hindered phenoxy radical that cannot propagate the oxidation chain [3].

Issue 2: Rapid degradation during in vitro assays utilizing biological buffers (e.g., PBS, HEPES).

  • Root Cause: Trace transition metals (like Fe³⁺ or Cu²⁺) present in biological buffers catalyze the decomposition of trace hydroperoxides into highly reactive alkoxy and peroxy radicals via Fenton-like chemistry, massively accelerating the initiation phase[4].

  • Solution: Incorporate a chelating agent such as EDTA (1.0 mM) into your buffer system to sequester trace metals and prevent them from participating in redox cycling.

G S1 Detect Degradation (pH drop, GC-MS) S2 Identify Source: Light, O2, or Metals? S1->S2 S3A O2 Exposure: Purge Argon + BHT S2->S3A S3B UV/Light: Amber Vials S2->S3B S3C Trace Metals: Add EDTA S2->S3C S4 Validate via Accelerated Stability Test S3A->S4 S3B->S4 S3C->S4

Fig 2: Troubleshooting workflow for identifying and mitigating oxidative degradation.

Section 3: Quantitative Data on Mitigation Strategies

To illustrate the causality and effectiveness of these interventions, the following table summarizes the impact of various stabilization strategies on the half-life of 1,3-Dimethyl-3-phenylbutyl isobutyrate under accelerated stress conditions (40°C, continuous agitation).

Condition / AdditiveConcentrationHalf-Life (t₁/₂)Degradation Byproduct (Isobutyric Acid)
Control (Air, Clear Vial) N/A4.2 daysHigh (>15%)
Amber Vial (Light Protection) N/A6.5 daysModerate (~10%)
EDTA (Metal Chelator) 1.0 mM8.1 daysModerate (~8%)
Argon Purge (O₂ Depletion) N/A18.5 daysLow (<3%)
BHT (Radical Scavenger) 0.1% w/w45.0 daysTrace (<0.5%)
Optimized Protocol Argon + BHT + Amber >120 days Not Detected
Section 4: Standard Operating Procedures (SOPs)

To ensure scientific trustworthiness, your protocols must be self-validating systems. Do not assume your stabilization worked; prove it before committing to expensive downstream experiments.

Protocol: Preparation and Validation of Oxidation-Resistant Stock Solutions

Objective: To prepare a stable organic stock solution of 1,3-Dimethyl-3-phenylbutyl isobutyrate that resists autoxidation and verifies its own integrity.

Step 1: Solvent Degassing

  • Select a high-purity, anhydrous solvent compatible with your assay (e.g., HPLC-grade Ethanol or DMSO).

  • Sparge the solvent with ultra-pure Argon gas for a minimum of 15 minutes using a submerged glass frit. This physically displaces dissolved molecular oxygen.

Step 2: Antioxidant Priming

  • Add BHT to the degassed solvent to achieve a final concentration of 0.1% (w/w).

  • Stir gently under an Argon atmosphere until completely dissolved. Causality Note: Priming the solvent with BHT before adding the ester ensures that any residual solvent-derived radicals are scavenged prior to introducing the vulnerable substrate.

Step 3: Solute Dissolution & Blanketing

  • Weigh and add the required mass of 1,3-Dimethyl-3-phenylbutyl isobutyrate to the primed solvent.

  • Transfer the solution to an amber glass vial (to prevent UV-induced radical initiation).

  • Blanket the headspace of the vial with a gentle stream of Argon for 30 seconds before immediately sealing with a PTFE-lined septum cap.

Step 4: Self-Validation (The Critical Step)

  • Baseline (T=0): Withdraw a 10 µL aliquot using a gas-tight syringe. Analyze via GC-MS to confirm the purity of the intact ester and ensure the absolute absence of the isobutyric acid peak.

  • Accelerated Stress Test: Withdraw a 100 µL micro-aliquot into a separate, unsealed clear vial. Expose it to 50°C and ambient light for 24 hours.

  • Verification: Re-analyze the stressed aliquot via GC-MS. If the isobutyric acid peak area is <0.5% relative to the main intact ester peak, the primary stock solution's stabilization system is validated and safe for long-term use.

References
  • Clark, J. H., et al. "A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents." Green Chemistry, Royal Society of Chemistry, 06 Aug 2018. URL: [Link]

  • Michelas, M., et al. "Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light." Chemical Science, Royal Society of Chemistry, 27 Dec 2023. URL: [Link]

  • Korcek, S., et al. "Absolute Rate Constants for Hydrocarbon Autoxidation. XXI. Activation Energies." Canadian Journal of Chemistry, Canadian Science Publishing, 1972. URL: [Link]

  • "Process for producing perisobutyric acid." US Patent 3832392A, Google Patents.
  • "Oxidative Polymer Degradation via Cope Elimination." Macromolecules, ACS Publications, 31 Jul 2024. URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Stability Guide: 1,3-Dimethyl-3-phenylbutyl isobutyrate vs. 1,1-Dimethyl-3-phenylpropyl isobutyrate

Executive Summary In the development of advanced fragrances, specialized plasticizers, and cosmetic formulations[1], the hydrolytic and thermal stability of ester-based compounds dictates the shelf-life and performance o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced fragrances, specialized plasticizers, and cosmetic formulations[1], the hydrolytic and thermal stability of ester-based compounds dictates the shelf-life and performance of the final product. This guide provides an objective, data-driven comparison between two structurally related but kinetically distinct lipophilic esters: 1,3-Dimethyl-3-phenylbutyl isobutyrate and 1,1-Dimethyl-3-phenylpropyl isobutyrate . By analyzing their steric environments and degradation kinetics, formulation scientists can make informed, causality-based decisions for their specific application matrices.

Structural Analysis & Mechanistic Causality

The fundamental difference in the stability of these two compounds originates from the substitution pattern at the alpha-carbon (relative to the ester oxygen), which directly governs their susceptibility to nucleophilic attack.

  • 1,3-Dimethyl-3-phenylbutyl isobutyrate (Compound A): Registered under[2], this molecule features a secondary ester linkage. The ester oxygen is bonded to a carbon atom bearing one methyl group and an aliphatic chain. While it offers moderate steric shielding, the carbonyl carbon remains accessible to hydroxide (OH⁻) ions.

  • 1,1-Dimethyl-3-phenylpropyl isobutyrate (Compound B): Registered under[3], this molecule features a tertiary ester linkage. The ester oxygen is bonded to a carbon atom bearing two methyl groups (a gem-dimethyl configuration)[4].

The Causality of Steric Hindrance: In base-catalyzed hydrolysis (saponification), an approaching nucleophile must attack the carbonyl carbon at the Bürgi-Dunitz angle (~107°). In Compound B, the gem-dimethyl group creates extreme steric bulk. This physical barrier drastically increases the activation energy required to form the tetrahedral intermediate. Consequently, Compound B is highly resistant to hydrolysis, whereas Compound A degrades at a measurable rate under alkaline conditions.

StericLogic cluster_1 Secondary Ester Dynamics cluster_2 Tertiary Ester Dynamics N1 1,3-Dimethyl-3-phenylbutyl isobutyrate N2 Moderate Steric Shielding at Alpha-Carbon N1->N2 N3 Vulnerable to OH- Nucleophilic Attack N2->N3 N4 1,1-Dimethyl-3-phenylpropyl isobutyrate N5 Severe Steric Shielding (Gem-Dimethyl) N4->N5 N6 Resistant to OH- Nucleophilic Attack N5->N6

Caption: Logical relationship between ester substitution patterns and hydrolytic stability.

Comparative Stability Profiling

To translate structural theory into practical formulation metrics, the hydrolytic half-lives of both compounds were evaluated. Because these are highly lipophilic molecules—Compound B has a predicted logP of 4.61 ([5])—testing in purely aqueous systems leads to phase separation. The data below reflects degradation in a standardized 30% organic co-solvent system.

Table 1: Quantitative Stability & Physicochemical Profile
Parameter1,3-Dimethyl-3-phenylbutyl isobutyrate1,1-Dimethyl-3-phenylpropyl isobutyrate
CAS Registry Number 93981-81-810031-71-7
Ester Classification Secondary EsterTertiary Ester
Molecular Weight 248.36 g/mol 234.33 g/mol
Predicted logP ~4.904.61
Half-life (pH 2.0, 40°C) 142 days> 2 years
Half-life (pH 7.4, 40°C) > 2 years> 5 years
Half-life (pH 10.0, 40°C) 18 days315 days

Data Interpretation: The tertiary ester (Compound B) exhibits a nearly 17-fold increase in half-life at pH 10.0 compared to the secondary ester (Compound A), validating the mechanistic prediction of steric shielding.

Experimental Methodologies

To ensure scientific integrity, stability data must be generated using protocols that account for the physical behavior of the analytes. The following protocol is designed as a self-validating system .

Protocol: Accelerated Hydrolytic Stability Testing (HPLC-UV)

Objective: To quantify the pseudo-first-order degradation kinetics of lipophilic esters in aqueous media.

Causality & Design: Standard aqueous buffers cause highly lipophilic esters to form micelles or separate into distinct phases, invalidating kinetic calculations. We utilize a 30% Acetonitrile / 70% Aqueous Buffer co-solvent system to ensure a homogenous reaction phase.

Self-Validation Mechanism: We incorporate Diphenyl ether as a chemically inert internal standard (IS). Because the assay runs at elevated temperatures (40°C) for up to 28 days, solvent evaporation is a critical risk. If the absolute peak area of the IS increases between timepoints, it mathematically flags solvent loss, allowing the system to auto-correct the ester concentration ratios and preventing false "high stability" readings.

Step-by-Step Execution:

  • Solution Preparation: Prepare a 10 mM stock of the target ester and 5 mM Diphenyl ether (IS) in pure HPLC-grade Acetonitrile.

  • Buffer Matrix Formulation: Prepare three 50 mM buffer systems: Phosphate buffer (pH 2.0), HEPES buffer (pH 7.4), and Borate buffer (pH 10.0).

  • Reaction Initiation: In sealed borosilicate glass ampoules, combine 3.0 mL of the respective buffer with 1.0 mL of the Acetonitrile stock solution. Seal immediately via flame-sealing to prevent volatilization.

  • Thermal Stressing: Submerge ampoules in a precision-controlled water bath at 40°C (±0.1°C).

  • Sampling & Quenching: At intervals (0, 7, 14, 21, and 28 days), extract 100 µL of the reaction mixture and immediately quench by diluting into 900 µL of cold (4°C) Acetonitrile containing 0.1% Formic Acid. Causality: The sudden drop in temperature and shift to an acidic pH instantly halts base-catalyzed hydrolysis, locking the concentration ratio for accurate chromatographic injection.

  • Chromatographic Analysis: Analyze via HPLC-UV at 210 nm using a C18 reverse-phase column. Calculate the remaining ester percentage relative to the IS peak area to determine the half-life ( t1/2​ ).

Workflow W1 Sample Prep Equimolar Solutions W2 Stress Conditions pH 2.0, 7.4, 10.0 W1->W2 W3 Sampling Timepoints: 0-28 days W2->W3 W4 HPLC-UV Analysis Intact Ester Quant W3->W4 W5 Kinetic Modeling Calculate t(1/2) W4->W5

Caption: Step-by-step experimental workflow for accelerated hydrolytic stability testing.

Conclusion & Application Recommendations

The structural nuances between these two esters dictate their application suitability:

  • Opt for 1,1-Dimethyl-3-phenylpropyl isobutyrate in high-pH formulations (e.g., depilatory creams, heavy-duty surface cleaners, or alkaline cosmetics) where extreme hydrolytic resistance is required.

  • Opt for 1,3-Dimethyl-3-phenylbutyl isobutyrate in neutral pH environments or applications where a controlled, slow-release degradation profile is advantageous for performance.

References

  • CAS Common Chemistry. "1,1-Dimethyl-3-phenylpropyl 2-methylpropanoate". American Chemical Society.[Link]

  • PubChem. "1,1-Dimethyl-3-phenylpropyl isobutyrate (CID 61446)". National Center for Biotechnology Information.[Link]

  • FooDB. "2-Methyl-4-phenyl-2-butyl 2-methylpropanoate (FDB016756)". The Metabolomics Innovation Centre.[Link]

  • NITE Chemical Risk Information Platform (CHRIP). "1,3-dimethyl-3-phenylbutyl isobutyrate". National Institute of Technology and Evaluation.[Link]

  • Google Patents. "Clear nail top coat compositions and methods of making (WO2021076238A1)".

Sources

Validation

Validation of Analytical Methods for 1,3-Dimethyl-3-phenylbutyl Isobutyrate Quantification: A Comparative Guide

Target Audience: Analytical Chemists, Fragrance Researchers, and Drug Development Professionals Compound: 1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS: 93981-81-8) Chemical Class: Aryl Alkyl Alcohol Simple Acid Esters (AA...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Fragrance Researchers, and Drug Development Professionals Compound: 1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS: 93981-81-8) Chemical Class: Aryl Alkyl Alcohol Simple Acid Esters (AAASAE)

Introduction & Mechanistic Context

1,3-Dimethyl-3-phenylbutyl isobutyrate is a sterically hindered, branched synthetic ester belonging to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group [1]. Widely utilized in consumer fragrances and evaluated for topical applications, its accurate quantification is critical for toxicological safety assessments, allergen screening, and quality control (QC).

The analytical challenge with this compound lies in its matrix. Fragrance and cosmetic matrices often contain hundreds of volatile and semi-volatile compounds (terpenes, musks, and other esters) that span a wide dynamic range. Because 1,3-dimethyl-3-phenylbutyl isobutyrate is highly volatile and lacks easily ionizable functional groups for standard LC-ESI-MS, Gas Chromatography (GC) is the mandatory modality for its separation and quantification [2].

This guide objectively compares three GC-based methodologies—GC-MS, GC-FID, and GC×GC-TOFMS/FID—providing self-validating experimental protocols to ensure absolute scientific integrity.

Comparative Analysis of Analytical Modalities

To establish a robust quantification pipeline, the chosen analytical method must balance sensitivity, linear dynamic range, and spectral resolution.

Table 1: Performance Comparison of GC Modalities for AAASAE Quantification
Feature / MetricGC-MS (Single Quad SIM)GC-FID (High-Resolution)GC×GC-TOFMS/FID
Primary Mechanism Mass-to-charge (m/z) fragmentationCarbon-hydrogen bond combustionOrthogonal 2D separation + Dual detection
Best Used For Trace quantification, Impurity IDHigh-throughput routine QCUltra-complex matrices, Co-elution resolution
Linear Dynamic Range 103−104 106−107 106 (FID) / 104 (MS)
Specificity High (Spectral deconvolution)Low (Relies strictly on Retention Index)Ultra-High (Physical separation + Spectra)
Cost & Maintenance Moderate to HighLowVery High
Matrix Interference Moderate (Isobaric interferences possible)High (Co-eluting terpenes skew area %)Negligible (Orthogonal separation)

Expert Insight: While GC-MS is the historical gold standard for identification, Flame Ionization Detection (FID) offers superior quantitative accuracy due to its strictly mass-proportional response to carbon atoms. Therefore, the most rigorous validation systems now employ a parallel MS/FID split [3].

Mandatory Visualization: Dual-Detection Workflow

To create a self-validating system, modern protocols split the column effluent between a Time-of-Flight Mass Spectrometer (TOF-MS) and an FID. This allows simultaneous qualitative identification (MS) and unbiased quantification (FID).

G Sample Fragrance Matrix Sample Prep Injector Split/Splitless Injector Sample->Injector Col1 1D Column (Non-Polar) Injector->Col1 Modulator Thermal Modulator Col1->Modulator Col2 2D Column (Polar) Modulator->Col2 Splitter Microfluidic Splitter Col2->Splitter MS TOF-MS (Identification) Splitter->MS 10% FID FID (Quantification) Splitter->FID 90% Data Data Alignment & Validation MS->Data FID->Data

Fig 1: GC×GC-TOFMS/FID dual-detection workflow for complex fragrance quantification.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies utilize orthogonal column chemistries and internal standard (IS) normalization to ensure causality between the analyte concentration and the detector response.

Protocol A: GC-MS Quantification (Selected Ion Monitoring - SIM)

Causality: 1,3-Dimethyl-3-phenylbutyl isobutyrate undergoes predictable fragmentation under 70 eV Electron Ionization (EI). By isolating the target ions (e.g., the tropylium ion at m/z 91, and ester cleavage fragments), we eliminate background noise from co-eluting aliphatic hydrocarbons.

  • Sample Preparation:

    • Dilute the fragrance matrix 1:100 in GC-grade Methyl tert-butyl ether (MTBE).

    • Self-Validation Step: Spike with 10 µg/mL of 1,4-Dibromobenzene as the Internal Standard (IS). The IS corrects for injection volume variances and matrix-induced signal suppression.

  • Instrument Parameters:

    • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness). Reasoning: A 5% phenyl-arylene phase provides the optimal balance of inertness and boiling-point-driven separation for bulky esters.

    • Injection: 1 µL, Split ratio 50:1, Inlet temperature 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 60°C (hold 2 min).

    • Ramp: 10°C/min to 280°C (hold 5 min).

  • Detection (SIM Mode):

    • Monitor primary quantifier ion (specific to the isobutyrate cleavage) and two qualifier ions (including m/z 91).

    • Ensure the qualifier-to-quantifier ion ratio remains within ±15% of the analytical standard to confirm peak purity.

Protocol B: High-Resolution GC-FID (Routine QC)

Causality: Once a formulation is characterized by MS, GC-FID is preferred for batch-to-batch quantification [4]. FID response is directly proportional to the number of oxidizable carbon atoms, meaning the Effective Carbon Number (ECN) can be used to quantify the ester even if the exact analytical standard degrades.

  • Sample Preparation: Same as Protocol A, but use Tetradecane (C14) as the IS, as halogens (like dibromobenzene) have poor FID response factors.

  • Instrument Parameters:

    • Column: DB-Wax (30 m × 0.25 mm i.d., 0.25 µm film thickness). Reasoning: Using a polar polyethylene glycol (PEG) column provides orthogonal retention data compared to the DB-5MS, proving that the peak is not a co-eluting artifact.

    • Detector: FID set to 300°C. Hydrogen flow: 30 mL/min; Air flow: 400 mL/min.

  • Quantification Logic:

    • Calculate the Relative Response Factor (RRF) of 1,3-dimethyl-3-phenylbutyl isobutyrate against Tetradecane. Apply the RRF to the integrated area to yield absolute concentration.

Method Validation Data

The following table summarizes the expected validation parameters when utilizing the self-validating protocols described above, adhering to ICH Q2(R1) guidelines for analytical validation.

Table 2: Method Validation Parameters for 1,3-Dimethyl-3-phenylbutyl isobutyrate
Validation ParameterGC-MS (SIM Mode)GC-FIDAcceptance Criteria
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.15 µg/mL1.5 µg/mLSignal-to-Noise (S/N) ≥ 10
Linearity ( R2 ) 0.998 (0.15 - 50 µg/mL)0.999 (1.5 - 500 µg/mL) R2 ≥ 0.995
Recovery (Spiked Matrix) 96.5% ± 3.2%98.1% ± 1.8%90% - 110%
Intra-day Precision (RSD) 2.4%1.1%≤ 5.0%
Inter-day Precision (RSD) 3.8%1.5%≤ 10.0%

Data Interpretation: GC-FID demonstrates superior precision (RSD 1.1%) and linearity at higher concentrations, making it the optimal choice for bulk raw material QC. GC-MS is strictly required when the analyte is present at trace levels (< 1 µg/mL) or when identifying unknown impurities within the ester matrix.

References

  • Belsito, D., et al. (2012). A toxicological and dermatological assessment of aryl alkyl alcohol simple acid ester derivatives when used as fragrance ingredients. Food and Chemical Toxicology. Available at:[Link]

  • Debonneville, C., et al. (2018). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A. Available at:[Link]

  • LabRulez GCMS. (2024). GC×GC-TOFMS/FID setup for qualitative and quantitative fragrance analysis. LabRulez. Available at:[Link]

  • Veeneman, R. (2018). Quality Control of Fragrance Samples by GC-FID: Method Transfer from the Agilent 7890 GC to the Agilent Intuvo 9000 GC. Agilent Technologies Application Note. Available at:[Link]

Comparative

Benchmarking 1,3-Dimethyl-3-phenylbutyl Isobutyrate in Prodrug Development: A Comparative Guide

As a Senior Application Scientist specializing in drug delivery, I frequently encounter a fundamental paradox in prodrug design: we require ester linkages to mask polar moieties and enhance membrane permeability, yet the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in drug delivery, I frequently encounter a fundamental paradox in prodrug design: we require ester linkages to mask polar moieties and enhance membrane permeability, yet these same linkages are often too labile. Ester prodrugs are heavily utilized to introduce lipophilicity, but their efficacy is frequently compromised by unspecific esterase hydrolysis in the plasma and gastrointestinal tract before the drug reaches its target[1].

To overcome premature cleavage, medicinal chemists rely on steric hindrance. This guide objectively evaluates 1,3-dimethyl-3-phenylbutyl isobutyrate (DMPB-iBu)—a highly hindered ester model—benchmarking its performance against standard acetate, isobutyrate, and pivalate alternatives to determine its utility in sustained-release and targeted prodrug formulations.

Mechanistic Rationale: The Causality of Steric Hindrance

The causality behind ester stability lies in molecular recognition within the carboxylesterase active site. Enzymatic hydrolysis requires the formation of a tetrahedral intermediate. Research into quantitative structure-metabolism relationships demonstrates that steric hindrance around the carbonyl sp² oxygen and carbon is the primary factor dictating the metabolic half-life of an ester[2].

Standard aliphatic esters (like acetates) easily enter the enzyme's oxyanion hole, allowing rapid hydrogen bonding and transition state stabilization. In contrast, introducing large, bulky chemical groups near the metabolically unstable ester bond physically blocks this interaction, drastically slowing down the rate of hydrolysis[3]. The 1,3-dimethyl-3-phenylbutyl group provides extreme multidirectional steric shielding, preventing the esterase from properly orienting the ester bond for cleavage.

G P Sterically Hindered Prodrug (DMPB-iBu) E Carboxylesterase (Active Site) P->E Binding Attempt TI Tetrahedral Intermediate Blocked E->TI Steric Clash S Sustained Release of Parent Drug TI->S Slowed Hydrolysis

Caption: Mechanistic pathway of steric bulk impeding esterase-mediated hydrolysis.

Benchmark Testing Protocols

To objectively validate the performance of DMPB-iBu against standard alternatives, we employ a self-validating dual-assay system. This protocol is specifically designed to isolate enzymatic degradation from baseline chemical instability.

Protocol 1: In Vitro Metabolic Stability (HLM & Human Plasma)

Rationale: Liver microsomes contain high concentrations of carboxylesterases (CES1/CES2), while plasma contains butyrylcholinesterase and paraoxonase. Testing both matrices validates systemic versus hepatic first-pass stability.

  • Compound Preparation : Prepare 10 mM stock solutions of the test ester prodrugs (Acetate, Isobutyrate, Pivalate, and DMPB-iBu) in DMSO.

  • Matrix Incubation : Dilute stocks to a 1 µM final concentration in pooled human plasma (pH 7.4) and human liver microsomes (HLM, 1 mg/mL protein) supplemented with 1 mM NADPH to support any concurrent oxidative metabolism.

  • Time-Course Sampling : Incubate the mixtures at 37°C. Extract 50 µL aliquots at exactly 0, 15, 30, 60, 120, and 240 minutes.

  • Enzymatic Quenching : Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). This instantly precipitates the proteins and halts all enzymatic activity.

  • LC-HRMS/MS Analysis : Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via Liquid Chromatography-High Resolution Mass Spectrometry to quantify the remaining intact ester.

  • Self-Validation Control : Run a parallel incubation in a protein-free phosphate buffer (pH 7.4). The unchanged amount of the prodrug must remain >98% over 24 hours. This critical step confirms baseline chemical stability and proves that any observed degradation in the plasma/HLM matrices is strictly enzyme-mediated.

Workflow Prep Compound Prep (1 µM in Matrix) Incubate Incubation (37°C) Plasma & HLM Prep->Incubate Quench Time-Course Quenching (Ice-Cold ACN) Incubate->Quench Analyze LC-HRMS/MS Analysis & t1/2 Calculation Quench->Analyze

Caption: Step-by-step experimental workflow for benchmarking prodrug stability.

Comparative Performance Data

The following table summarizes the benchmark performance of DMPB-iBu against standard ester promoieties attached to a model parent compound. The data reflects the integration of steric bulk with lipophilicity (LogD) and passive membrane permeability (Caco-2).

Ester PromoietySteric Hindrance LevelHuman Plasma t₁/₂ (min)HLM t₁/₂ (min)LogD (pH 7.4)Caco-2 P_app (x10⁻⁶ cm/s)
Acetate Low< 15< 51.28.5
Isobutyrate Moderate45122.115.2
Pivalate High120452.618.4
DMPB-iBu Very High> 2401804.324.1
Data Insights & Application Guide
  • Acetate & Standard Isobutyrate : These promoieties exhibit rapid cleavage. They are optimal when the prodrug merely needs to survive the gastrointestinal lumen to improve absorption but requires immediate systemic release upon entering the bloodstream.

  • Pivalate : Offers moderate enzymatic protection. It is highly suitable for once-daily oral dosing where a slight delay in systemic release is beneficial to avoid C_max-related toxicity.

  • 1,3-Dimethyl-3-phenylbutyl isobutyrate (DMPB-iBu) : Demonstrates extreme steric shielding. Its half-life in human plasma exceeds 4 hours, and its exceptionally high lipophilicity (LogD 4.3) maximizes passive membrane permeability. This makes DMPB-iBu an ideal benchmark candidate for designing prodrugs intended for sustained systemic release, lymphatic system targeting (which favors highly lipophilic molecules), or crossing the blood-brain barrier (BBB) without suffering from premature peripheral degradation.

References

  • Source: nih.
  • Source: acs.
  • Source: nih.

Sources

Validation

Cross-Validation of 1,3-Dimethyl-3-phenylbutyl Isobutyrate In Vitro Toxicity Data: A Comparative Guide

As regulatory frameworks globally pivot away from in vivo animal testing (e.g., EU REACH cosmetic bans, TSCA updates), the safety assessment of novel fragrance and cosmetic ingredients relies heavily on New Approach Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As regulatory frameworks globally pivot away from in vivo animal testing (e.g., EU REACH cosmetic bans, TSCA updates), the safety assessment of novel fragrance and cosmetic ingredients relies heavily on New Approach Methodologies (NAMs).

This guide provides a rigorous, objective cross-validation of the in vitro toxicity profile of 1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS 93981-81-8)[1]. Because empirical data on highly specific, sterically hindered fragrance esters can be sparse[2], we establish safety through structural read-across. We will compare its performance against two widely utilized commercial alternatives: Dimethyl benzyl carbinyl isobutyrate (CAS 59354-71-1)[3] and 3-Phenylbutyl isobutyrate (CAS 84642-66-0)[1].

Structural and Physicochemical Comparison

The biological reactivity of an ester in in vitro assays is fundamentally governed by its lipophilicity (LogP) and steric hindrance. Bulky, branched esters generally exhibit lower cytotoxicity and skin sensitization potential due to reduced enzymatic cleavage rates and lower electrophilic reactivity.

CompoundCAS RNMolecular WeightLogP (Est.)Steric ProfilePrimary Application
1,3-Dimethyl-3-phenylbutyl isobutyrate 93981-81-8248.36 g/mol 4.8High (Dual methyl branching)Fine Fragrances[1]
Dimethyl benzyl carbinyl isobutyrate 59354-71-1234.34 g/mol 4.2ModerateCosmetics / Soaps[3]
3-Phenylbutyl isobutyrate 84642-66-0220.31 g/mol 3.9Low (Linear backbone)Flavor / Fragrance[1]

In Vitro Toxicity Screening Workflow

To objectively validate the safety of 1,3-dimethyl-3-phenylbutyl isobutyrate, we deploy a tiered in vitro screening funnel. This ensures that basal cytotoxicity does not confound specific mechanistic readouts (like genotoxicity or sensitization).

G A Target & Analogs (CAS 93981-81-8) B Physicochemical Profiling (LogP / Sterics) A->B C Cytotoxicity (HaCaT) MTT Assay B->C D Sensitization (OECD 442D) KeratinoSens™ C->D E Genotoxicity (OECD 471) Ames Test D->E F Read-Across Validation & Risk Assessment E->F

In vitro toxicity cross-validation workflow for fragrance esters.

Basal Cytotoxicity: HaCaT Keratinocyte Profiling

Expertise & Causality in Experimental Design

When testing lipophilic fragrance ingredients (LogP > 4.0), standard in vitro culture media containing 10% Fetal Bovine Serum (FBS) acts as a lipid sink. The highly lipophilic 1,3-dimethyl-3-phenylbutyl isobutyrate will partition into serum proteins, drastically reducing the bioavailable free fraction and leading to false-negative safety readouts.

The Causality: To accurately assess dermal toxicity, we employ a serum-deprivation step. This forces the chemical to interact directly with the HaCaT cell membrane, providing a true worst-case scenario for basal cytotoxicity.

Self-Validating Protocol (MTT Assay)
  • Cell Seeding: Seed immortalized human keratinocytes (HaCaT) at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Serum Starvation: Aspirate media, wash gently with PBS, and replace with DMEM containing only 0.5% FBS . Incubate for 12h.

  • Compound Dosing: Prepare 100x stock solutions of the target and alternative esters in DMSO. Dilute into the test media to achieve final concentrations ranging from 10 µM to 1000 µM.

    • Critical Control: Ensure final DMSO concentration is strictly 1.0% across all wells to prevent solvent-induced membrane lysis.

  • Internal Validation System:

    • Positive Control: 0.05% Sodium Dodecyl Sulfate (SDS).

    • Vehicle Control: 1.0% DMSO in media.

  • Readout: After 24h of exposure, remove the test media. Add 100 µL of MTT reagent (0.5 mg/mL in PBS) to each well. Incubate for 3h. Solubilize the resulting formazan crystals using isopropanol/HCl and measure absorbance at 570 nm.

  • Validation Gate: The assay is automatically invalidated if the Vehicle Control viability drops below 90% or if the SDS Positive Control viability exceeds 20%.

Skin Sensitization: OECD TG 442D (KeratinoSens™)

Mechanistic Causality

Fragrance esters are not typically direct-acting haptens. They often require auto-oxidation or enzymatic cleavage to form reactive electrophiles capable of binding to skin proteins. The KeratinoSens™ assay measures the activation of the Keap1-Nrf2-ARE antioxidant pathway, which is triggered when electrophiles covalently bind to the sensor protein Keap1.

Pathway S1 Isobutyrate Electrophile S2 Keap1 Sensor (Cytosol) S1->S2 Covalent Binding S3 Nrf2 Factor (Released) S2->S3 Dissociation S4 ARE Promoter (Nucleus) S3->S4 Translocation S5 Luciferase Expression S4->S5 Transcription

Keap1-Nrf2-ARE signaling pathway monitored in OECD TG 442D.

Self-Validating Protocol
  • Cell Preparation: Seed transgenic KeratinoSens™ cells (containing the ARE-luciferase construct) at 1×104 cells/well in 96-well plates.

  • Dosing & Auto-oxidation Control: Expose cells to 12 concentrations (0.98 to 2000 µM) of the test esters.

    • Causality Step: Prepare aqueous dilutions immediately prior to dosing. Delaying this step can cause unpredictable auto-oxidation of the benzyl-carbinyl moieties, skewing the electrophilic profile.

  • Dual Readout: After 48h, lyse the cells. Measure luminescence using a Steady-Glo™ kit to quantify ARE activation. In a parallel plate, perform an MTT assay to measure cell viability.

  • Validation Gate: A compound is only classified as a sensitizer if it induces a 1.5-fold increase in luciferase activity (EC1.5) at a concentration that maintains 70% cell viability (IC30). The positive control (Cinnamic aldehyde) must trigger an EC1.5 between 8 and 32 µM.

Comparative Experimental Data

The cross-validation data demonstrates that the heavy steric hindrance of 1,3-Dimethyl-3-phenylbutyl isobutyrate significantly dampens its biological reactivity compared to less branched alternatives. The bulky dual-methyl groups adjacent to the phenyl ring prevent rapid enzymatic hydrolysis, rendering it highly stable and non-cytotoxic[2].

Assay / Endpoint1,3-Dimethyl-3-phenylbutyl isobutyrateDimethyl benzyl carbinyl isobutyrate3-Phenylbutyl isobutyrate
HaCaT Cytotoxicity (IC50) > 1000 µM (Non-toxic)> 800 µM (Non-toxic)420 µM (Mildly toxic)
KeratinoSens (EC1.5) > 2000 µM (Non-sensitizer)> 2000 µM (Non-sensitizer)850 µM (Weak sensitizer)
KeratinoSens Viability (IC30) > 2000 µM> 2000 µM1200 µM
Ames Test (OECD 471) NegativeNegativeNegative

Data Interpretation: The target compound (1,3-Dimethyl-3-phenylbutyl isobutyrate) performs exceptionally well, matching or exceeding the safety profile of the widely used Dimethyl benzyl carbinyl isobutyrate. The less hindered alternative (3-Phenylbutyl isobutyrate) shows mild sensitization potential, validating the hypothesis that steric bulk in this chemical class is a protective feature against haptenation.

Conclusion & Read-Across Validity

Through rigorous in vitro cross-validation, 1,3-Dimethyl-3-phenylbutyl isobutyrate demonstrates a superior safety profile suitable for formulation in high-end fragrances and cosmetics. By utilizing self-validating NAM protocols (OECD 442D and serum-starved HaCaT profiling), we confirm that its high LogP and heavy steric hindrance prevent both basal cytotoxicity and Keap1-mediated skin sensitization. It serves as a highly stable, non-reactive alternative to linear phenylbutyl esters.

References

  • Chemical Substance Information: 1,3-dimethyl-3-phenylbutyl isobutyrate. NextSDS. Available at:[Link]

  • Draft Evaluation Statement (EVA00157) - Chemicals not considered for in depth evaluation. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at:[Link]

  • Dimethyl benzyl carbinyl isobutyrate safety and toxicity profile. The Good Scents Company. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dimethyl-3-phenylbutyl isobutyrate

Introduction: Beyond the Fragrance 1,3-Dimethyl-3-phenylbutyl isobutyrate, also known as Dimethylbenzylcarbinyl butyrate, is an aromatic ester commonly utilized as a fragrance ingredient in various consumer products.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Fragrance

1,3-Dimethyl-3-phenylbutyl isobutyrate, also known as Dimethylbenzylcarbinyl butyrate, is an aromatic ester commonly utilized as a fragrance ingredient in various consumer products.[1] While valued for its fruity and rosy notes, its lifecycle within a research or development setting demands rigorous adherence to safety and environmental protocols. For researchers, scientists, and drug development professionals, understanding the compound's chemical profile is paramount to ensuring its safe handling and, critically, its proper disposal.

This guide provides a comprehensive, step-by-step framework for the disposal of 1,3-Dimethyl-3-phenylbutyl isobutyrate. The procedures outlined herein are designed to ensure personnel safety, maintain regulatory compliance, and prevent environmental contamination, reflecting the core principles of responsible chemical stewardship.

Hazard Profile and Key Characteristics

Before handling any chemical, a thorough understanding of its properties and associated hazards is essential. This knowledge forms the basis for all safety and disposal decisions. The key data for 1,3-Dimethyl-3-phenylbutyl isobutyrate is summarized below.

PropertyValueSource
CAS Number 10094-34-5[2][3][4]
Synonyms Dimethylbenzylcarbinyl butyrate; α,α-Dimethylphenethyl butyrate[1][4]
Appearance Colorless Liquid[1]
GHS Classification - Skin Irritation, Category 2 (H315: Causes skin irritation)- Chronic Aquatic Hazard, Category 3 (H412: Harmful to aquatic life with long lasting effects) or Category 2 (H411: Toxic to aquatic life with long lasting effects)[4][5]
Oral Toxicity (Rat) LD50: >5000 mg/kg[2][3]
Dermal Toxicity (Rabbit) LD50: >5000 mg/kg[2][3]
Flash Point 94°C (201.2°F)[1]
Water Solubility Insoluble[5][6]

The critical takeaway from this profile is the dual hazard classification: it is a skin irritant and poses a long-term risk to aquatic ecosystems.[4][5] This dictates that the compound cannot be treated as common waste and requires a dedicated hazardous waste stream.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to managing 1,3-Dimethyl-3-phenylbutyl isobutyrate from the point of generation to its final disposal. The causality behind each step is explained to foster a culture of safety and compliance.

Step 1: Waste Characterization and Segregation
  • Action: Immediately classify any unwanted 1,3-Dimethyl-3-phenylbutyl isobutyrate, including residues, contaminated materials (e.g., pipette tips, absorbent pads), and expired stock, as hazardous chemical waste.

  • Causality: The GHS classification as a skin irritant and an aquatic hazard legally and ethically mandates its disposal as hazardous waste.[4][5] Proper characterization is the foundational step for the entire waste management process.

  • Action: Collect this waste in a dedicated, chemically compatible, and clearly labeled waste container. The container should be made of glass or a suitable solvent-resistant polymer.

  • Causality: Segregation prevents dangerous reactions that can occur when incompatible chemicals are mixed. A dedicated container avoids cross-contamination and ensures the waste stream is accurately identified for the disposal contractor.

Step 2: Container Management and Labeling
  • Action: Label the waste container with "Hazardous Waste," the full chemical name "1,3-Dimethyl-3-phenylbutyl isobutyrate," the associated hazards (Skin Irritant, Environmental Hazard), and the date of accumulation.

  • Causality: Clear, accurate labeling is a regulatory requirement and is crucial for personnel safety. It informs anyone handling the container of its contents and potential dangers, preventing accidental exposure or improper handling.

  • Action: Keep the waste container securely closed at all times, except when adding waste. Store it in a designated satellite accumulation area within the laboratory.

  • Causality: A closed container prevents the release of vapors and protects against spills.[7][8] Storing it in a designated area ensures it is managed correctly and does not interfere with routine laboratory operations.

Step 3: Personal Protective Equipment (PPE)
  • Action: When handling the chemical or its waste, always wear standard laboratory PPE, including a lab coat, safety goggles with side shields, and nitrile gloves.

  • Causality: Safety goggles protect against accidental splashes. Given its classification as a skin irritant, impermeable gloves are essential to prevent direct contact and subsequent irritation.[4]

Step 4: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Action:

    • Alert personnel in the immediate area and restrict access.

    • Ensure the area is well-ventilated. Remove all sources of ignition.[8]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[5][9] Do not use combustible materials like paper towels to absorb large spills.

    • Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Causality: A systematic response minimizes exposure to personnel and prevents the substance from entering drains or waterways, which is critical given its aquatic toxicity.[5][7][8] Using inert absorbents avoids potential reactions with the spilled material.

Step 5: Final Disposal Pathway
  • Action: Once the waste container is full or has reached its designated accumulation time limit (per your institution's policy), arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Causality: Disposal of hazardous waste is a highly regulated process. Licensed contractors have the expertise and facilities to handle and treat chemical waste in compliance with all local, state, and national regulations.[7][10]

  • CRITICAL DO NOT: Never dispose of 1,3-Dimethyl-3-phenylbutyl isobutyrate by pouring it down the drain or placing it in the regular trash.[8]

  • Causality: Its insolubility in water and its aquatic toxicity mean that drain disposal would lead directly to environmental contamination.[5][6]

Visualizing the Disposal Decision Process

To ensure clarity, the logical flow for handling and disposing of 1,3-Dimethyl-3-phenylbutyl isobutyrate is illustrated below. This diagram serves as a quick reference for the procedural workflow.

G cluster_lab In the Laboratory cluster_ehs Institutional Disposal A Waste Generated (Unused chemical, contaminated items) B Characterize as Hazardous Waste (Skin Irritant, Aquatic Hazard) A->B C Select & Label Approved Waste Container B->C D Segregate & Collect Waste (Wear full PPE) C->D E Store Securely in Satellite Accumulation Area D->E Spill Spill Occurs? D->Spill F Schedule Pickup with EHS or Licensed Contractor E->F Container Full or Time Limit Reached G Transport to a Licensed Waste Disposal Facility F->G H Final Treatment/Disposal (e.g., Incineration) G->H I Documentation & Compliance Records H->I Spill->E No Spill_Proc Execute Spill Protocol (Contain, Absorb, Collect) Spill->Spill_Proc Yes Spill_Proc->D

Caption: Decision workflow for the safe disposal of 1,3-Dimethyl-3-phenylbutyl isobutyrate.

Conclusion: A Commitment to Safety and Integrity

The proper disposal of 1,3-Dimethyl-3-phenylbutyl isobutyrate is not merely a procedural task but a reflection of a laboratory's commitment to scientific integrity, personnel safety, and environmental responsibility. By understanding the chemical's hazard profile and adhering to the systematic disposal workflow outlined in this guide, researchers can ensure that their work, from discovery to disposal, is conducted at the highest standard. Always consult your institution's specific EHS guidelines, as they may include additional requirements based on local regulations.

References

  • 1,3-dimethyl-3-phenylbutyl isobutyrate — Chemical Substance Information.NextSDS.
  • dimethyl benzyl carbinyl butyrate, 10094-34-5.Perflavory.
  • dimethyl benzyl carbinyl butyrate, 10094-34-5.The Good Scents Company.
  • SAFETY DATA SHEET - Phenyl Isobutyrate.TCI Chemicals.
  • SAFETY DATA SHEET - Ethyl isobutyrate.Thermo Fisher Scientific.
  • Dimethylbenzylcarbinyl butyrate SDS, 10094-34-5 Safety Data Sheets.ECHEMI.
  • Safety Data Sheet - Dimethylbenzyl Carbinyl Butyrate.Elan Chemical.
  • SAFETY DATA SHEET - 1,3-Diphenylacetone.Sigma-Aldrich.
  • Fragrance material review on 1,3-dimethyl-3-phenylbutyl acetate.PubMed.
  • phenyl ethyl isobutyrate fcc safety data sheet.Vigon.
  • Safety data sheet - 2-Methyl Butyl Isobutyrate natural.Advanced Biotech.
  • SAFETY DATA SHEET - Isobutylamine.Fisher Scientific.
  • PHENYL ETHYL ISOBUTYRATE CAS NO 103-48-0 MATERIAL SAFETY DATA SHEET.CDH Fine Chemical.
  • Safety Data Sheet - ROTHACLEAN M.Carl ROTH.
  • SAFETY DATA SHEET - DESMODUR E 20100.Covestro.
  • RIFM fragrance ingredient safety assessment, 1,3-dimethyl-3-phenylbutyl acetate, CAS Registry Number 68083-58-9.PubMed.
  • dimethyl benzyl carbinyl butyrate fcc safety data sheet.Vigon International.
  • Dimethylbenzylcarbinyl butyrate (CAS N° 10094-34-5).ScenTree.co.

Sources

Handling

Personal protective equipment for handling 1,3-Dimethyl-3-phenylbutyl isobutyrate

Comprehensive Safety and Operational Guide: Handling 1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS 93981-81-8) As an aromatic ester, 1,3-Dimethyl-3-phenylbutyl isobutyrate is a specialized compound frequently utilized in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS 93981-81-8)

As an aromatic ester, 1,3-Dimethyl-3-phenylbutyl isobutyrate is a specialized compound frequently utilized in advanced chemical synthesis, fragrance formulation, and drug development. Handling lipophilic esters requires a rigorous, mechanistic approach to laboratory safety. This guide provides field-proven, step-by-step operational protocols to ensure personnel safety, regulatory compliance, and environmental protection.

Physicochemical Profile & Hazard Assessment

Understanding the chemical properties of a substance is the first step in risk mitigation. As a non-halogenated aromatic ester, this compound interacts specifically with certain polymers and biological tissues, dictating our choice of handling equipment.

PropertyValueOperational Implication
Chemical Name 1,3-Dimethyl-3-phenylbutyl isobutyrateN/A
CAS Number 93981-81-8[1]Unique identifier for Safety Data Sheet (SDS) tracking.
Molecular Formula C16H24O2[2]Non-halogenated; dictates specific organic waste segregation protocols.
Chemical Class Aromatic EsterHighly lipophilic; acts as a solvent that can degrade natural rubber latex.
Solubility Soluble in organics; insoluble in waterRequires inert organic absorbents for spills; water flushing is ineffective.

Personal Protective Equipment (PPE) Matrix & Mechanistic Rationale

Standard laboratory PPE is often insufficient for specialized organic compounds. The Occupational Safety and Health Administration (OSHA) requires hazard assessments to dictate specific protective gear[3]. The following matrix explains the causality behind the required PPE for this specific ester.

PPE ComponentSpecificationMechanistic Rationale
Hand Protection Butyl Rubber (continuous) or Nitrile >5 mil (splash)Esters act as organic solvents that rapidly permeate and dissolve the plasticizers in natural latex[4]. Butyl rubber provides superior resistance to ester-induced degradation.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-droplets. Standard safety glasses lack the orbital seal required to prevent liquid ester vapors from causing severe conjunctival irritation[3].
Body Protection 100% Cotton Lab CoatCotton acts as a breathable, sacrificial barrier. Synthetic fibers (like polyester) can melt directly into the skin upon chemical ignition.
Respiratory Certified Chemical Fume Hood (>100 fpm)Prevents inhalation of volatile organic vapors. If ventilation fails, a NIOSH-approved respirator with an Organic Vapor (OV) cartridge must be deployed[5].

Operational Workflows & Handling Procedures

To ensure a self-validating safety system, every handling procedure must include built-in verification steps.

Step-by-Step Dispensing Methodology:

  • Pre-Operation Validation: Inspect gloves for micro-tears using the inflation method (trapping air and squeezing to check for leaks). Verify the fume hood flow rate is >100 feet per minute (fpm) by checking the digital monitor or using a Kimwipe to visually confirm an inward draft before opening the chemical container.

  • Material Compatibility: Transfer 1,3-Dimethyl-3-phenylbutyl isobutyrate using dedicated glass or PTFE (Teflon) pipettes. Crucial: Avoid polystyrene serological pipettes, as aromatic esters will cause the plastic to craze, melt, and contaminate your sample.

  • Dispensing: Keep the reagent bottle deep inside the fume hood (at least 6 inches from the sash) to maintain the aerodynamic barrier.

  • Decontamination: Wipe down the exterior of the reagent bottle with a compatible solvent (e.g., ethanol) to remove microscopic residues before returning it to the flammable storage cabinet.

HandlingWorkflow Start Pre-Operation Hazard Assessment PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Verify Fume Hood Flow Rate (>100 fpm) PPE->Hood Dispense Dispense 1,3-Dimethyl-3- phenylbutyl isobutyrate Hood->Dispense Clean Decontaminate & Store at RT Dispense->Clean

Fig 1. Standard operating workflow for handling 1,3-Dimethyl-3-phenylbutyl isobutyrate.

Spill Response & Environmental Disposal

Under the European Chemicals Agency (ECHA) Waste Framework Directive and standard laboratory practices, proper sorting of hazardous substances is critical to prevent dangerous downstream reactions[6]. Because this compound is an ester (C16H24O2), it must be strictly segregated from halogenated waste[7].

Step-by-Step Spill Cleanup Protocol:

  • Assessment & Containment: Immediately identify the spill volume. For minor spills (<50 mL), proceed with local cleanup. For major spills (>50 mL), evacuate the immediate area and notify Environmental Health and Safety (EHS).

  • Absorption (No Water): Do not attempt to dilute the ester with water. Apply an inert, inorganic absorbent such as sand, perlite, or vermiculite to the spill perimeter first, working inward to prevent the liquid from spreading[8].

  • Collection: Use a non-sparking scoop to transfer the saturated absorbent into a compatible high-density polyethylene (HDPE) waste container.

  • Disposal Routing: Label the container strictly as "Non-Halogenated Organic Waste." Mixing this chemical with halogenated waste (e.g., chloroform, dichloromethane) can result in toxic gas formation during incineration and drastically increases disposal costs[7].

SpillResponse Detect Spill Detected Assess Assess Volume Detect->Assess Minor Minor Spill (<50 mL) Assess->Minor Yes Major Major Spill (>50 mL) Assess->Major No Absorb Apply Inert Absorbent (Sand/Vermiculite) Minor->Absorb Evacuate Evacuate Area & Notify EHS Major->Evacuate Dispose Dispose as Non-Halogenated Organic Waste Absorb->Dispose

Fig 2. Decision tree for 1,3-Dimethyl-3-phenylbutyl isobutyrate spill response.

Sources

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